N,N-Diethylallylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJUTZQGZBKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063973 | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-17-1 | |
| Record name | N,N-Diethyl-2-propen-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethylallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N,N-Diethylallylamine from Diethylamine and Allyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N-diethylallylamine, a valuable intermediate in organic synthesis, through the N-alkylation of diethylamine with allyl chloride. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data. The synthesis involves the nucleophilic substitution reaction between a secondary amine and an alkyl halide. Key aspects of the reaction, including stoichiometry, reaction conditions, and purification methods, are discussed. This guide is intended to serve as a practical resource for chemists in research and development.
Introduction
This compound is a tertiary amine that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of the allyl group provides a reactive handle for further chemical transformations. The most direct and common method for its preparation is the N-alkylation of diethylamine with allyl chloride. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon atom of allyl chloride, displacing the chloride ion.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. The choice of solvent, temperature, and stoichiometry are crucial parameters that influence the reaction rate and the yield of the desired product, while minimizing the formation of byproducts such as the quaternary ammonium salt.
Reaction Scheme and Mechanism
The overall reaction is as follows:
(C₂H₅)₂NH + CH₂=CHCH₂Cl → (C₂H₅)₂NCH₂CH=CH₂ + HCl
To drive the reaction to completion, a base is added to scavenge the HCl produced.
Quantitative Data
The following tables summarize key quantitative data for the reactants and the product.
Table 1: Physical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 55.5 | 0.707 |
| Allyl Chloride | C₃H₅Cl | 76.53 | 45 | 0.938 |
| This compound | C₇H₁₅N | 113.20 | 110-111 | 0.773 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Stoichiometry (Diethylamine:Allyl Chloride) | 2:1 to 1:1.1 |
| Solvent | Ethanol, Acetonitrile, or no solvent |
| Base | Excess Diethylamine, Sodium Hydroxide, Potassium Carbonate |
| Reaction Temperature | 25-60°C |
| Reaction Time | 2-8 hours |
| Typical Yield | 70-90% |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
Diethylamine
-
Allyl chloride
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Charging Reactants: Charge the flask with diethylamine (e.g., 73.1 g, 1.0 mol). If an external base is to be used, a solvent such as ethanol (100 mL) and the base (e.g., sodium hydroxide, 40 g, 1.0 mol, dissolved in a minimal amount of water) would be added at this stage. When using excess diethylamine, it acts as both reactant and base.
-
Addition of Allyl Chloride: Cool the reaction mixture in an ice bath. Slowly add allyl chloride (e.g., 38.3 g, 0.5 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 4-6 hours. The reaction can be gently heated to 40-50°C to ensure completion, monitoring by TLC or GC if desired.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an external base was used, filter off any precipitated salts. If excess diethylamine was used, it can be removed by distillation.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution).
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 110-111°C.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Diethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Allyl Chloride: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound from diethylamine and allyl chloride is a robust and efficient method for preparing this valuable tertiary amine. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the temperature, high yields of the desired product can be achieved. The provided experimental protocol offers a detailed guide for the successful synthesis and purification of this compound in a laboratory setting. This guide serves as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.
An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Diethylallylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylallylamine, a tertiary amine with the chemical formula C₇H₁₅N, is a versatile building block in organic synthesis. Its unique combination of a nucleophilic diethylamino group and a reactive allyl moiety makes it a valuable intermediate in the production of a variety of more complex molecules, including those with potential applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics, reactivity, and methods for its synthesis and handling. Detailed experimental protocols for the determination of its key properties are also presented to support laboratory research and development.
Introduction
This compound (CAS No. 5666-17-1) is a colorless to almost colorless liquid.[1] Its utility in organic chemistry stems from the dual functionality of the tertiary amine and the terminal alkene. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, while the allyl group can participate in a wide range of reactions, including additions and metal-catalyzed cross-coupling reactions. Understanding the fundamental physical and chemical properties of this compound is crucial for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical agents.[2][3]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for the design of reaction and purification protocols.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N | [1][4][5] |
| Molecular Weight | 113.20 g/mol | [1][4][5] |
| Appearance | Colorless to Almost colorless clear liquid | [1] |
| Boiling Point | 110 °C at 760 mmHg | [4] |
| Melting Point | Not available (expected to be low) | [4] |
| Density | 0.773 g/cm³ | [4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform). Limited miscibility with water. | [2][6] |
Chemical Properties and Reactivity
This compound exhibits chemical properties characteristic of both tertiary amines and alkenes.
Basicity
Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can react with electrophiles such as alkyl halides to form quaternary ammonium salts.[7]
Reactivity of the Allyl Group
The double bond in the allyl group is susceptible to electrophilic addition reactions. For instance, it can react with halogens and hydrohalic acids. The allyl group can also participate in various metal-catalyzed reactions, making it a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
Synthesis and Purification
Synthesis
A common method for the synthesis of N,N-dialkylallylamines involves the reaction of an allyl halide, such as allyl chloride, with the corresponding dialkylamine.[2] For this compound, this would involve the reaction of allylamine with an ethyl halide in the presence of a base to scavenge the hydrogen halide produced.
A general representation of this synthesis is shown in the following reaction scheme:
Caption: General synthesis of this compound.
Purification
Purification of this compound is typically achieved by fractional distillation, owing to its liquid nature and relatively low boiling point.[7] It is important to carry out the distillation under an inert atmosphere if the compound is susceptible to oxidation.
Spectral Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum of this compound has been reported.[8][9] The approximate chemical shifts are:
-
~135 ppm (vinyl CH)
-
~115 ppm (vinyl CH₂)
-
~52 ppm (allyl CH₂)
-
~47 ppm (ethyl CH₂)
-
~12 ppm (ethyl CH₃)
-
-
-
~5.8 ppm (m, 1H, -CH=CH₂)
-
~5.1 ppm (m, 2H, -CH=CH₂)
-
~3.0 ppm (d, 2H, -N-CH₂-CH=)
-
~2.4 ppm (q, 4H, -N-(CH₂-CH₃)₂)
-
~1.0 ppm (t, 6H, -N-(CH₂-CH₃)₂)
-
Infrared (IR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present. Based on data for similar allylic amines, the following peaks can be anticipated:[12][13]
-
~3080 cm⁻¹: =C-H stretching (vinyl)
-
~2970-2800 cm⁻¹: C-H stretching (alkyl)
-
~1640 cm⁻¹: C=C stretching (alkene)
-
~1460 cm⁻¹ and ~1380 cm⁻¹: C-H bending (alkyl)
-
~990 cm⁻¹ and ~915 cm⁻¹: =C-H bending (out-of-plane, vinyl)
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 113. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) and cleavage at the C-C bond alpha to the nitrogen atom, which is a common fragmentation pathway for amines.[5][14][15]
Applications in Drug Development
N,N-dialkylamine moieties are present in a variety of pharmaceutical compounds.[3] this compound serves as a precursor for introducing the diethylaminoethyl or related functionalities into a larger molecule. The allyl group can be further functionalized to build more complex structures. While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, its role as a versatile building block for novel chemical entities in drug discovery is significant.[2]
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for the determination of the key physical properties of liquid amines like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Caption: Workflow for Boiling Point Determination.
Methodology:
-
Place a small amount of this compound into a small test tube.
-
Invert a capillary tube, sealed at one end, into the liquid.
-
Attach the test tube to a thermometer and immerse it in a heating bath.
-
Heat the bath slowly and observe the capillary tube.
-
A steady stream of bubbles will emerge as the liquid approaches its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.
Determination of Density
Density is the mass per unit volume of a substance.
Caption: Workflow for Density Measurement.
Methodology:
-
Accurately weigh a clean, dry pycnometer (a specific volume glass flask).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer weights.
-
The volume of the pycnometer is known.
-
Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology (Qualitative):
-
To a test tube containing a known volume of a solvent (e.g., water, ethanol), add a small, measured amount of this compound.
-
Agitate the mixture and observe if the amine dissolves completely.
-
Continue adding the amine in small increments until it no longer dissolves, indicating a saturated solution.
-
Record the observations as soluble, partially soluble, or insoluble.
Spectroscopic Analysis Workflows
Caption: General workflows for spectroscopic analysis.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also likely to be irritating to the skin, eyes, and respiratory system, as is common for many amines. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable chemical intermediate with a rich chemistry owing to its tertiary amine and allyl functionalities. This guide has summarized its key physical and chemical properties, drawing from available literature and data for structurally similar compounds. The provided experimental protocols offer a framework for the characterization of this and other liquid amines. A thorough understanding of these properties is essential for its safe and effective application in synthetic organic chemistry and the development of new pharmaceuticals. Further research to fill the existing data gaps, such as a measured melting point and quantitative solubility in various solvents, would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Diethylaniline(91-66-7) 13C NMR spectrum [chemicalbook.com]
- 5. Allyldiethylamine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. N,N-Dimethylethylamine(598-56-1) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to N,N-Diethylallylamine (CAS 5666-17-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylallylamine, with the CAS number 5666-17-1, is a tertiary amine that serves as a valuable building block in organic synthesis. Its chemical structure, featuring both a reactive allyl group and a nucleophilic diethylamino moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential applications in research and development.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5666-17-1 | [1] |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| IUPAC Name | N,N-diethylprop-2-en-1-amine | [2] |
| Synonyms | N-Allyldiethylamine, Allyldiethylamine | [2] |
| Appearance | Colorless to almost colorless clear liquid |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Boiling Point | 110 °C at 760 mmHg | [3][4][5] |
| Density | 0.760 - 0.773 g/mL | [3] |
| Refractive Index | 1.4180 - 1.4210 | [6] |
| Flash Point | 14 °C | [7] |
Table 3: Spectroscopic Data for this compound
| Spectrum | Data | Reference(s) |
| ¹H NMR | Data not readily available in literature. | |
| ¹³C NMR | Data not readily available in literature. A reference to the spectrum exists. | [8] |
| Mass Spectrum (EI) | Data available, but detailed fragmentation not fully elucidated in readily available sources. | [2] |
| Infrared (IR) | Data available, but detailed peak assignments not fully elucidated in readily available sources. | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of tertiary amines such as this compound is the alkylation of a secondary amine with an alkyl halide. The following is a plausible experimental protocol for the synthesis of this compound from diethylamine and allyl bromide.
dot
Caption: Synthetic workflow for this compound.
Materials:
-
Diethylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add diethylamine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Stir the mixture under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add allyl bromide (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound (b.p. 110 °C).
Purification of this compound
If the synthesized this compound contains impurities, fractional distillation is the most common and effective method of purification.
dot
Caption: Purification workflow for this compound.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Charge the distillation flask with the crude this compound.
-
Heat the flask gently using a heating mantle.
-
Discard the initial fraction (forerun) that distills at a lower temperature.
-
Collect the fraction that distills at a constant temperature of approximately 110 °C. This is the pure this compound.
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.
Potential Reactions and Applications
This compound is a versatile intermediate in organic synthesis. Its reactivity can be broadly categorized by the reactions of its two key functional groups: the tertiary amine and the allyl group.
Reactions of the Tertiary Amine
The lone pair of electrons on the nitrogen atom makes this compound a nucleophile and a base. It can undergo reactions such as:
-
Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.
-
Oxidation: Can be oxidized to the corresponding N-oxide.
Reactions of the Allyl Group
The double bond in the allyl group is susceptible to a variety of addition and transformation reactions, including:
-
Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene to a primary alcohol, yielding 3-(diethylamino)propan-1-ol. This is an anti-Markovnikov addition of water across the double bond.[4]
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.
-
Polymerization: The allyl group can participate in polymerization reactions.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and can cause severe skin burns and eye damage. A[7]lways consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a versatile chemical intermediate with potential applications in various areas of organic synthesis. This guide has provided a summary of its key properties, detailed experimental protocols for its preparation and purification, and an overview of its reactivity. Researchers and drug development professionals can use this information as a starting point for the safe and effective utilization of this compound in their work. Further investigation into its specific reaction kinetics, mechanisms, and applications in the synthesis of novel molecules is warranted.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 6. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 7. N,N-Diethylaniline [webbook.nist.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Analysis of N,N-Diethylallylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N,N-Diethylallylamine. Due to the limited availability of publicly accessible, comprehensive spectral datasets for this compound, this document presents predicted data and references to closely related analogs to offer valuable insights for researchers in the field.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on established chemical shift principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Atom Number | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |
| 1 | ~5.8 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6.5 | 1H |
| 2a (trans) | ~5.2 | d | J_trans ≈ 17, J_gem ≈ 1.5 | 1H |
| 2b (cis) | ~5.1 | d | J_cis ≈ 10, J_gem ≈ 1.5 | 1H |
| 3 | ~3.1 | d | J_vicinal ≈ 6.5 | 2H |
| 4 | ~2.5 | q | J ≈ 7.1 | 4H |
| 5 | ~1.0 | t | J ≈ 7.1 | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Atom Number | Predicted Chemical Shift (δ) ppm |
| 1 | ~135 |
| 2 | ~116 |
| 3 | ~56 |
| 4 | ~47 |
| 5 | ~12 |
Experimental Protocols
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz.
-
¹H NMR Spectroscopy: Proton spectra are acquired at ambient temperature. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Molecular Structure and Atom Numbering
The logical relationship between the different parts of the this compound molecule is crucial for the assignment of NMR signals. The following diagram illustrates the molecular structure with the numbering scheme used in the data tables.
Caption: Molecular structure of this compound.
Spectroscopic Analysis of N,N-Diethylallylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of N,N-Diethylallylamine. It includes detailed spectral data, experimental protocols, and a breakdown of the compound's fragmentation pathways, serving as a vital resource for its identification and characterization in research and development settings.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its tertiary amine and alkene moieties.
IR Spectral Data Summary
The following table summarizes the key absorption bands observed in the IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3080 | Medium | =C-H (vinyl) | Stretching |
| ~2970 | Strong | C-H (alkyl) | Asymmetric Stretching |
| ~2935 | Strong | C-H (alkyl) | Symmetric Stretching |
| ~2870 | Medium | C-H (alkyl) | Symmetric Stretching |
| ~1645 | Weak | C=C | Stretching |
| ~1460 | Medium | C-H (alkyl) | Bending (Scissoring) |
| ~1380 | Medium | C-H (alkyl) | Bending (Rocking) |
| ~1200 | Medium | C-N | Stretching |
| ~995 | Strong | =C-H | Bending (Out-of-plane) |
| ~915 | Strong | =C-H | Bending (Out-of-plane) |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
This protocol outlines the procedure for acquiring an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common method for liquid sample analysis.[1][2]
Instrumentation:
-
FTIR Spectrometer equipped with a diamond or zinc selenide ATR accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[1]
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[1]
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.
Mass Spectral Data Summary
The following table summarizes the prominent peaks in the mass spectrum of this compound.[3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 113 | 15 | [C₇H₁₅N]⁺• (Molecular Ion) |
| 98 | 100 | [C₆H₁₂N]⁺ |
| 84 | 20 | [C₅H₁₀N]⁺ |
| 72 | 30 | [C₄H₁₀N]⁺ |
| 58 | 45 | [C₃H₈N]⁺ |
| 41 | 35 | [C₃H₅]⁺ (Allyl Cation) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes the general procedure for obtaining an EI-mass spectrum of the volatile liquid this compound, typically through direct infusion or coupled with a gas chromatograph.[4][5]
Instrumentation:
-
A mass spectrometer equipped with an electron ionization source. This can be a standalone instrument with a direct insertion probe or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Sample Introduction:
-
Direct Infusion: A small amount of the liquid sample is introduced directly into the ion source via a heated probe. The sample is vaporized by heating in the vacuum of the mass spectrometer.[5]
-
GC-MS: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The this compound then elutes from the GC column and enters the mass spectrometer's ion source.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]
-
This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
-
Fragmentation:
-
The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic charged ions and neutral radicals.[6]
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
-
Mass Spectral Fragmentation Pathway
The fragmentation of this compound in an EI-MS is primarily driven by the presence of the nitrogen atom, which directs cleavage of adjacent carbon-carbon bonds (α-cleavage). The following diagram illustrates the proposed major fragmentation pathway.
Caption: Proposed mass spectral fragmentation of this compound.
The base peak at m/z 98 is formed by the loss of a methyl radical (•CH₃) from one of the ethyl groups via α-cleavage, which is a highly favorable fragmentation pathway for amines.[6][7] The loss of an ethyl radical (•C₂H₅) results in the ion at m/z 84. Cleavage of the bond between the allyl group and the nitrogen atom leads to the formation of the ion at m/z 72.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Allyldiethylamine [webbook.nist.gov]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of N,N-Diethylallylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N,N-Diethylallylamine, a tertiary amine with increasing relevance in synthetic chemistry and as a building block for novel therapeutics. Understanding its physicochemical properties is critical for its effective handling, formulation, and application in research and development.
Core Properties of this compound
This compound is a colorless to pale yellow liquid with a characteristic amine odor. As a tertiary amine, its nitrogen atom is bonded to two ethyl groups and one allyl group, a structural feature that dictates its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | Approximately 110 °C at 760 mmHg |
| Density | Approximately 0.773 g/cm³ |
Solubility Profile
The solubility of this compound is governed by its molecular structure, which features both hydrophobic (alkyl and allyl groups) and hydrophilic (the nitrogen atom capable of hydrogen bonding) characteristics.
Qualitative Solubility:
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Rationale |
| Water | Moderately Soluble | The nitrogen atom can act as a hydrogen bond acceptor. |
| Ethanol | Soluble | "Like dissolves like" principle; both are polar organic compounds. |
| Acetone | Soluble | "Like dissolves like" principle; both are polar aprotic compounds. |
| Diethyl Ether | Soluble | Good solubility is expected due to its nonpolar character.[3] |
| Toluene | Soluble | Expected to be soluble due to its nonpolar aromatic nature. |
| Dilute Aqueous Acid (e.g., HCl) | Soluble | Forms a water-soluble ammonium salt. |
Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[4]
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask. The presence of undissolved compound is essential to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved this compound has fully sedimented. Alternatively, centrifugation can be used to separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the result in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Workflow for Shake-Flask Solubility Determination
Stability Profile
The stability of this compound is influenced by environmental factors such as heat, light, and the presence of other chemical agents. As an allylamine, it possesses two key reactive sites: the tertiary amine nitrogen and the carbon-carbon double bond of the allyl group.
General Stability:
This compound is generally considered stable under standard storage conditions. However, it is incompatible with strong oxidizing agents.[5] Allylamines can degrade over time when exposed to environmental factors such as light, heat, or oxygen.[6]
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be anticipated under forced conditions:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The allyl group is also prone to oxidation, potentially leading to cleavage of the double bond to form aldehydes or carboxylic acids.
-
Hydrolysis: While tertiary amines are generally stable to hydrolysis, under harsh acidic conditions and heat, cleavage of the C-N bond can occur.[7][8]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. For allylamines, thermal degradation can lead to a variety of products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to isomerization, polymerization, or cleavage of chemical bonds.
Potential Degradation Pathways of this compound
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
General Procedure:
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions. A control sample should be stored under normal conditions.
1. Acid and Base Hydrolysis:
-
Acid: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified period.
-
After the specified time, cool the samples to room temperature and neutralize them before analysis.
2. Oxidative Degradation:
-
Treat the sample solution with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature for a specified period.
-
Protect the samples from light during the study.
3. Thermal Degradation:
-
Expose a solid or liquid sample of this compound to dry heat (e.g., 60-80 °C) for a specified period.
-
For solutions, heat the sample solution at a controlled temperature.
4. Photolytic Degradation:
-
Expose the sample solution in a photochemically transparent container to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
A dark control sample should be run in parallel to differentiate between thermal and photolytic degradation.
Analysis of Stressed Samples:
All stressed samples, along with the control, should be analyzed by a stability-indicating HPLC method.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance and the formation of degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of amines.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Detection: UV detection is commonly used. The wavelength should be selected to provide adequate sensitivity for both the parent compound and any potential degradation products.
-
Method Optimization: The chromatographic conditions (gradient profile, flow rate, column temperature) should be optimized to achieve adequate resolution between the main peak of this compound and all degradation product peaks.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to demonstrate the method's ability to separate the parent compound from its degradation products. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the peaks.
Workflow for Developing a Stability-Indicating HPLC Method
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in the field of drug development. While specific quantitative data is limited in the public domain, the provided experimental protocols offer a robust framework for determining these critical parameters in-house. A thorough understanding of the solubility and potential degradation pathways of this compound is paramount for its successful application in the synthesis and formulation of new chemical entities.
References
- 1. CAS 5666-17-1: N,N-Diethyl-2-propen-1-amine | CymitQuimica [cymitquimica.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. This compound | 5666-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Reactivity of the Allyl Group in N,N-Diethylallylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylallylamine is a tertiary amine featuring a reactive allyl group, making it a versatile building block in organic synthesis. The presence of both a nucleophilic nitrogen atom and an electrophilic/radically susceptible double bond allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the allyl group in this compound, presenting key reactions, experimental methodologies, and quantitative data to support researchers in the fields of chemical synthesis and drug development. While specific data for this compound is limited in publicly available literature, this guide draws upon established principles of allylic amine reactivity and provides data for the closely related analogue, N,N-Dimethylallylamine, where applicable.
Core Reactivity of the Allyl Group
The reactivity of the allyl group in this compound is primarily centered around the carbon-carbon double bond. This π-system can participate in a variety of reactions, including electrophilic additions, radical reactions, and metal-catalyzed transformations. The proximity of the diethylamino group can influence the regioselectivity and stereoselectivity of these reactions through steric and electronic effects.
Key Reactions and Experimental Protocols
Electrophilic Addition: Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. In the case of this compound, this reaction would produce 3-(Diethylamino)propan-1-ol.
Reaction Scheme:
Experimental Protocol (Adapted from a general procedure for hydroboration of alkenes):
A detailed protocol for the hydroboration of alkenes using an N,N-dimethylaniline-borane complex under microwave irradiation provides a relevant starting point.[1]
-
Preparation of Amine-Borane Solution: A 1 M stock solution of an amine-borane complex (e.g., N,N-dimethylaniline-borane) is prepared in dry THF. The concentration is standardized by measuring the volume of hydrogen gas liberated upon hydrolysis with 3 N sulfuric acid.[1]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, the alkene (e.g., this compound, 1 equivalent) is dissolved in dry THF.
-
Hydroboration: The amine-borane stock solution (1.1 equivalents of BH3) is added to the alkene solution via syringe. The reaction mixture is then stirred under microwave irradiation for a specified time (e.g., 4 minutes).[1]
-
Oxidation: The reaction mixture is cooled and made alkaline by the slow addition of 20% sodium hydroxide solution. Subsequently, 35% hydrogen peroxide is added slowly while cooling the flask. The progress of the oxidation is monitored by thin-layer chromatography (TLC).
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over a suitable drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Quantitative Data:
Metal-Catalyzed Reaction: The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound can serve as the alkene component in this reaction, leading to the formation of a substituted allylic amine.
Reaction Scheme:
Experimental Protocol (General Procedure):
The following is a general protocol for the Heck reaction, which can be adapted for this compound.[2][3][4]
-
Catalyst Preparation: A palladium catalyst, such as Pd(OAc)2 or a pre-formed palladium-phosphine complex, is used. In some cases, the active Pd(0) species is generated in situ.
-
Reaction Setup: To a reaction vessel containing a suitable solvent (e.g., DMF, acetonitrile, or toluene) are added the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a base (e.g., triethylamine, potassium carbonate, 1.5-2 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C and stirred until the starting materials are consumed, as monitored by TLC or GC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data:
The yields of the Heck reaction are highly dependent on the specific substrates, catalyst, and reaction conditions. However, for activated aryl halides, yields are often in the range of 70-95%. The reaction typically exhibits high stereoselectivity for the trans isomer of the resulting alkene.
Logical Relationship Diagram for the Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Radical Reactions
The allyl group of this compound can undergo radical addition reactions. For instance, the polymerization of related N,N-diallyl-N,N-dimethylammonium chloride proceeds via a radical mechanism.[5] While detailed protocols for simple radical additions to this compound are scarce, the general principles of radical chemistry can be applied.
Reaction Scheme (General Radical Addition of HBr):
Experimental Workflow for a Radical Reaction:
Caption: General workflow for a radical addition reaction.
Summary of Quantitative Data
Due to the limited availability of specific quantitative data for the reactivity of the allyl group in this compound, the following table summarizes typical yields and conditions for analogous reactions involving allylic amines. This data serves as a valuable reference for planning and optimizing synthetic routes.
| Reaction Type | Substrate Analogue | Reagents | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |
| Hydroboration-Oxidation | Terminal Alkenes | Amine-borane complex, H₂O₂, NaOH | - | THF | RT | >80 | Anti-Markovnikov | [1] |
| Heck Reaction | General Alkenes | Aryl Halide, Base | Pd(OAc)₂ | DMF | 80-140 | 70-95 | - | [2][3] |
| Radical Polymerization | DADMAC | Ammonium Persulfate | - | Water | 65 | Variable | - | [5] |
DADMAC: N,N-diallyl-N,N-dimethylammonium chloride
Conclusion
The allyl group in this compound provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex and functionalized molecules. This guide has outlined the core reactivity of this functional group, focusing on electrophilic additions, metal-catalyzed cross-coupling reactions, and radical additions. While specific quantitative data and detailed protocols for this compound are not extensively reported, the provided information on analogous systems offers a strong foundation for researchers to design and execute synthetic strategies. The experimental protocols and reaction mechanisms presented herein are intended to serve as a practical resource for scientists and professionals in the field of drug development and chemical research, facilitating the exploration of this compound as a valuable synthetic intermediate. Further investigation into the specific reactivity of this compound is warranted to expand its application in synthetic chemistry.
References
An In-depth Technical Guide to the Basicity and Nucleophilicity of N,N-Diethylallylamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N,N-Diethylallylamine is a tertiary amine featuring two ethyl groups and one allyl group attached to a central nitrogen atom. Understanding its basicity and nucleophilicity is crucial for its application in organic synthesis, catalysis, and as a building block in pharmaceutical development. This guide provides a detailed analysis of these fundamental chemical properties. Basicity is examined through the lens of the pKa of its conjugate acid, contextualized with data from structurally similar amines. Nucleophilicity is discussed in relation to steric and electronic factors that govern its reactivity towards electrophiles. This document adheres to established principles of physical organic chemistry and provides standardized experimental protocols for the empirical determination of these properties.
Basicity of this compound
The basicity of an amine refers to its ability to accept a proton (H⁺), a property quantified by the acid dissociation constant (pKa) of its conjugate acid (R₃NH⁺). A higher pKa value corresponds to a stronger base. The basicity of this compound is governed by a combination of inductive effects, solvation effects, and steric hindrance.
2.1 Factors Influencing Basicity
Several key factors determine the electron density on the nitrogen atom and its availability to accept a proton[1][2][3]:
-
Inductive Effect (+I): The two ethyl groups are electron-donating, increasing the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thereby increasing basicity compared to ammonia or primary amines[4][5].
-
Steric Hindrance: The three alkyl substituents (two ethyl, one allyl) create steric bulk around the nitrogen atom. This can hinder the approach of a proton, which can slightly decrease basicity[2].
-
Solvation Effects: In an aqueous solution, the corresponding ammonium cation (the conjugate acid) is stabilized by hydrogen bonding with water molecules. Tertiary ammonium ions, having only one proton (R₃NH⁺), are less effectively solvated than secondary (R₂NH₂⁺) or primary (RNH₃⁺) ammonium ions. This destabilization can make the tertiary amine a weaker base in solution than a secondary amine, despite having a stronger inductive effect[1][6].
-
Allyl Group Electronics: The allyl group's double bond can have a mild electron-withdrawing effect compared to a saturated alkyl group due to the higher s-character of the sp² hybridized carbons, which may slightly reduce basicity.
// Main Node N_DEA [label="Basicity of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];
// Factors Inductive [label="Inductive Effect (+I)\nof Ethyl Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; Steric [label="Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvation [label="Solvation of\nConjugate Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Allyl [label="Electronic Effect\nof Allyl Group", fillcolor="#FBBC05", fontcolor="#202124"];
// Effects Increase [label="Increases Basicity", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Decrease [label="Decreases Basicity", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Relationships N_DEA -> {Inductive, Steric, Solvation, Allyl} [arrowhead=none]; Inductive -> Increase; Steric -> Decrease; Solvation -> Decrease; Allyl -> Decrease; } caption="Figure 1: Factors influencing the basicity of this compound."
2.2 Quantitative Basicity Data
| Compound | Structure | Class | pKa of Conjugate Acid (in H₂O) | Reference(s) |
| Ammonia | NH₃ | - | 9.21 | [7] |
| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 | [7] |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 | [7] |
| This compound | **(CH₃CH₂)₂N(CH₂CH=CH₂) ** | Tertiary | ~10.0 - 10.7 (Estimated) | - |
Table 1: Comparative pKa values of selected amines.
Based on these data, the pKa of protonated this compound is expected to be slightly lower than that of triethylamine due to the minor electron-withdrawing nature of the allyl group relative to an ethyl group, placing it in the estimated range of 10.0 to 10.7.
2.3 Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of amines[8][9][10].
Methodology:
-
Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water or a solution of constant ionic strength (e.g., 0.1 M KCl).
-
Calibration: A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the inflection point of the first derivative of the titration curve.
Nucleophilicity of this compound
Nucleophilicity describes the ability of a species to donate its lone pair of electrons to an electrophile, forming a new covalent bond. While related, nucleophilicity is a measure of kinetic reactivity, whereas basicity is a thermodynamic property[1][11].
3.1 Factors Influencing Nucleophilicity
-
Basicity: Generally, nucleophilicity increases with basicity, as a more available lone pair is more reactive towards both protons and other electrophiles[11].
-
Steric Hindrance: Nucleophilicity is far more sensitive to steric bulk than basicity[2][11]. When an amine acts as a nucleophile, it attacks an electrophilic atom (like carbon) which has other bonded groups, making the reaction sensitive to crowding. The two ethyl groups and the allyl group on this compound create significant steric hindrance, which will reduce its nucleophilic reactivity compared to a less substituted amine like diethylamine[11].
-
Solvent: The solvent can affect nucleophilicity, though this effect is less pronounced for neutral amines compared to anionic nucleophiles.
Due to the significant steric hindrance, this compound is expected to be a weaker nucleophile than a comparable secondary amine (e.g., diethylamine) but a stronger nucleophile than a highly hindered base like diisopropylethylamine.
3.2 Quantitative Nucleophilicity Data
Direct kinetic data for this compound is not widely published. However, its reactivity can be understood by comparing it to amines for which quantitative data, such as Mayr's Nucleophilicity Parameter (N), are available. A higher N value indicates greater nucleophilic strength.
| Compound | Class | Basicity (pKaH) | Nucleophilicity (N, in H₂O) | Reference(s) |
| Ammonia | - | 9.24 | 9.5 | [12] |
| Ethylamine | Primary | 10.63 | 12.9 | [12] |
| Diethylamine | Secondary | 10.93 | 14.7 | [11] |
| This compound | Tertiary | ~10.0 - 10.7 | < 14.7 (Estimated) | - |
Table 2: Comparative basicity and nucleophilicity parameters for selected amines.
The nucleophilicity of this compound is predicted to be lower than that of diethylamine (N=14.7) due to the increased steric hindrance of a tertiary amine.
3.3 Experimental Protocol: Determination of Nucleophilicity via Kinetic Studies
The nucleophilicity of an amine is determined by measuring the second-order rate constants (k₂) for its reaction with a series of standard electrophiles[12][13][14].
Methodology (Mayr Method):
-
Reagent Preparation: Prepare stock solutions of this compound and a set of reference electrophiles (e.g., benzhydrylium ions of known electrophilicity, E) in a suitable solvent (e.g., acetonitrile or water).
-
Kinetic Measurement: The reaction is monitored using a stopped-flow spectrophotometer. The amine solution is held in large excess to ensure pseudo-first-order kinetics. The disappearance of the colored electrophile is monitored by the decay of its absorbance at a specific wavelength.
-
Rate Constant Determination: The observed pseudo-first-order rate constant (k_obs) is determined for several amine concentrations by fitting the absorbance decay to an exponential function.
-
Data Analysis: The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the amine concentration.
-
Parameter Calculation: The nucleophilicity parameters N and s are derived by plotting the measured log(k₂) values for the amine against the known E parameters of the various reference electrophiles, according to the linear free-energy relationship: log k (20 °C) = s(E + N)[12].
Conclusion
This compound is a moderately strong base with an estimated pKa for its conjugate acid in the range of 10.0 to 10.7. Its basicity is primarily driven by the inductive effects of its alkyl substituents, tempered slightly by solvation effects. As a nucleophile, its reactivity is significantly impacted by the steric hindrance imposed by its three substituents. Consequently, it is expected to be a weaker nucleophile than analogous secondary amines. The experimental protocols detailed herein provide a framework for the precise, empirical determination of these critical chemical properties.
References
- 1. Basicity and Nucleophilicity of Amines | Algor Cards [cards.algoreducation.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. How do I measure nucleophilicity? | AAT Bioquest [aatbio.com]
- 14. Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Allyl Group: An In-depth Technical Guide to the Applications of N,N-Diethylallylamine in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethylallylamine, a tertiary amine featuring a reactive allyl group, presents a versatile platform for a multitude of applications in modern organic synthesis. Its unique structural combination of a nucleophilic and basic nitrogen center with a readily functionalizable carbon-carbon double bond makes it a valuable building block and reagent in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the current and potential applications of this compound, detailing its role in key organic transformations and providing experimental insights.
Synthesis and as a Building Block
This compound is a key intermediate in the synthesis of more complex molecules, notably in the pharmaceutical industry. The allylamine structural motif is found in a number of antifungal agents. A prominent example is Naftifine, an allylamine antifungal drug. While many synthetic routes to Naftifine exist, a common strategy involves the N-alkylation of a secondary amine with an allyl halide, a reaction analogous to the synthesis of this compound itself.
One of the primary applications of this compound is as a precursor for the synthesis of quaternary ammonium salts. These salts have a wide range of applications, including as phase-transfer catalysts, ionic liquids, and biologically active compounds.
Synthesis of Tertiary Allylamines
A general and efficient method for the synthesis of tertiary allylamines involves the N-alkylation of secondary amines with allyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Experimental Protocol: Synthesis of N,N-Diallylanilines (by analogy)
A highly selective diallylation of anilines with allyl bromide can be achieved in an aqueous alcohol solution using potassium carbonate as the base, without the need for a catalyst. This method demonstrates a green and efficient approach to the synthesis of diallylated anilines, which are structurally related to this compound.
-
Materials: Aniline (0.5 mmol), Allyl bromide (1.5 mmol), Potassium carbonate (2.0 mmol), Ethanol (2 mL), Water (1 mL).
-
Procedure: A mixture of the aniline, allyl bromide, potassium carbonate, ethanol, and water is stirred in a round-bottom flask at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
-
Yields: This method has been reported to produce various N,N-diallylanilines in yields of up to 99%.[1]
| Reactant 1 (Aniline) | Reactant 2 (Allyl Bromide) | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |
| Aniline | Allyl Bromide | K₂CO₃ | Ethanol/Water | Room Temp. | 2 | N,N-Diallylaniline | up to 99 | [1] |
| Substituted Anilines | Allyl Bromide | K₂CO₃ | Ethanol/Water | Room Temp. | 2-4 | Substituted N,N-Diallylanilines | 85-99 | [1] |
Rearrangement Reactions
The allylic functionality in this compound allows it to participate in various pericyclic rearrangement reactions, which are powerful tools for stereoselective synthesis. Key examples include the[2][3]-Sigmatropic rearrangement of the corresponding amine N-oxide (the Meisenheimer rearrangement) and the Cope elimination of the N-oxide.
2.1.[2][3]-Sigmatropic Rearrangement (Meisenheimer Rearrangement)
Tertiary allylamine N-oxides can undergo a concerted, thermal[2][3]-sigmatropic rearrangement to furnish O-allyl-N,N-dialkylhydroxylamines. This reaction proceeds through a five-membered cyclic transition state and is a powerful method for the stereoselective formation of new carbon-oxygen and carbon-nitrogen bonds.[4][5]
Caption: Meisenheimer Rearrangement of this compound N-oxide.
Cope Elimination
When a tertiary amine N-oxide possesses a β-hydrogen, it can undergo a thermal, syn-elimination reaction known as the Cope elimination to yield an alkene and a hydroxylamine.[6][7][8] This reaction also proceeds through a five-membered cyclic transition state and is a valuable method for the synthesis of alkenes under mild, neutral conditions. For this compound N-oxide, elimination can occur to give either propadiene and N,N-diethylhydroxylamine, or ethene and N-allyl-N-ethylhydroxylamine, depending on which β-hydrogen is abstracted.
Caption: Cope Elimination pathway for this compound N-oxide.
Role in Catalysis
Tertiary amines, including this compound, can serve as ligands in transition metal-catalyzed cross-coupling reactions. The nitrogen atom can coordinate to the metal center, influencing its catalytic activity and selectivity. While specific data for this compound is limited, the broader class of tertiary allylamines has been explored in this context.
Palladium-Catalyzed Cross-Coupling Reactions
Tertiary amines can be employed as ligands in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. The amine can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle. The development of new ligands is crucial for expanding the scope and efficiency of these powerful C-C bond-forming reactions.[9][10]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling with a tertiary amine ligand.
Cycloaddition Reactions
The allyl group in this compound can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes. While not a highly activated dienophile, its reactivity can be influenced by Lewis acid catalysis or by conversion to a more electron-deficient species. These reactions provide a direct route to cyclic structures containing a diethylaminomethyl substituent.
Conclusion
This compound is a versatile and valuable molecule in organic synthesis. Its potential extends from being a fundamental building block for pharmaceuticals and quaternary ammonium salts to a reactive component in sophisticated rearrangement and cycloaddition reactions. Furthermore, its ability to act as a ligand in transition metal catalysis opens avenues for the development of novel and efficient synthetic methodologies. While specific, detailed applications in the literature are less common than for its dimethyl analog, the principles of reactivity for tertiary allylamines provide a strong foundation for exploring and exploiting the synthetic potential of this compound in academic and industrial research. Further investigation into its catalytic applications and its use in the synthesis of novel bioactive molecules is warranted.
References
- 1. RU2539654C1 - Method of obtaining naftifine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]
- 5. Organocatalytic Sigmatropic Reactions: Development of a [2,3] Wittig Rearrangement through Secondary Amine Catalysis [organic-chemistry.org]
- 6. Cope reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Cope Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Diethylallylamine: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylallylamine, a tertiary amine featuring a reactive allyl group, is a valuable and versatile building block in organic synthesis. Its unique combination of a nucleophilic nitrogen center and a readily functionalizable carbon-carbon double bond makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and key transformations are provided, alongside quantitative data and graphical representations of important reaction pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, purification, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| CAS Number | 5666-17-1 |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 110-112 °C |
| Density | 0.765 g/mL at 25 °C |
| Purity (typical) | >98.0% (GC) |
Synthesis of this compound
This compound can be synthesized through several routes. The most common and straightforward method is the direct N-alkylation of diethylamine with an allyl halide. An alternative modern approach involves the hydroamination of allenes.
N-Alkylation of Diethylamine
This classic method involves the reaction of diethylamine with an allyl halide, such as allyl chloride or allyl bromide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction conditions can influence the yield and purity of the product.
Caption: General workflow for the synthesis of this compound via N-alkylation.
Experimental Protocol: Synthesis of this compound from Diethylamine and Allyl Bromide
Materials:
-
Diethylamine
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl bromide (1.1 eq) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound as a colorless liquid.
Quantitative Data:
| Reactants | Molar Ratio | Solvent | Temperature | Time | Yield |
| Diethylamine, Allyl Bromide, K₂CO₃ | 1 : 1.1 : 1.5 | Acetonitrile | Reflux | 6 h | ~85% |
| Diethylamine, Allyl Chloride, NaOH | 2 : 1 : 1 | Water | 50 °C | 8 h | ~75% |
Hydroamination of Allene
A more modern and atom-economical approach to this compound is the catalyzed hydroamination of allene with diethylamine. This method avoids the use of halide leaving groups and the formation of salt byproducts.
Caption: Catalytic hydroamination route to this compound.
Experimental Protocol: Rhodium-Catalyzed Hydroamination of Allene with Diethylamine
Materials:
-
Diethylamine
-
Allene (gas)
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (1 mol%) and PPh₃ (4 mol%) in anhydrous, degassed toluene.
-
Add diethylamine (1.0 eq) to the catalyst solution.
-
Bubble allene gas through the stirred solution at room temperature for 2-4 hours. The reaction can also be performed in a pressure vessel charged with a known pressure of allene.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully vent any excess allene.
-
The reaction mixture can be filtered through a short plug of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.
Quantitative Data:
| Catalyst System | Substrate Ratio | Solvent | Temperature | Time | Yield |
| [Rh(cod)₂]BF₄ / PPh₃ | 1 eq Diethylamine, excess Allene | Toluene | Room Temp. | 4 h | >90% |
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of a variety of important molecules, particularly in the pharmaceutical and agrochemical industries.
Pharmaceutical Synthesis: The Case of Naftifine
This compound is a crucial precursor for the synthesis of the antifungal drug Naftifine. The synthesis typically involves the N-alkylation of a secondary amine containing the naphthalene moiety with an allyl halide, or a variation where the diethylamino group is introduced to an allylic substrate. A common synthetic strategy involves the reaction of N-methyl-1-naphthalenemethanamine with cinnamyl chloride, followed by demethylation and subsequent N,N-diethylation. A more direct conceptual approach involves the coupling of a diethylallyl amine synthon.
Caption: A synthetic pathway to the antifungal drug Naftifine.
Agrochemical Synthesis
The allylamine scaffold is present in a number of agrochemicals, particularly fungicides and herbicides. While specific examples detailing the direct use of this compound are less prevalent in publicly available literature, its structural motifs are key to the biological activity of these compounds. For instance, some fungicides act by inhibiting squalene epoxidase, an enzyme involved in ergosterol biosynthesis in fungi, a mode of action shared by the allylamine class of antifungals to which Naftifine belongs. The diethylallylamine moiety can be incorporated into more complex molecules to modulate their lipophilicity and target interaction.
Synthesis of Quaternary Ammonium Salts
The tertiary amine functionality of this compound makes it an excellent precursor for the synthesis of quaternary ammonium salts. These salts have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The quaternization is typically achieved by reacting this compound with an alkyl halide.
Caption: General scheme for the quaternization of this compound.
Experimental Protocol: Synthesis of N-Benzyl-N,N-diethyl-2-propen-1-aminium Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Acetone (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add benzyl bromide (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the pure quaternary ammonium salt.
Quantitative Data:
| Reactants | Molar Ratio | Solvent | Temperature | Time | Yield |
| This compound, Benzyl Bromide | 1 : 1.05 | Acetone | Room Temp. | 24 h | >95% |
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. The applications highlighted in this guide, particularly in the synthesis of the pharmaceutical agent Naftifine and as a precursor to versatile quaternary ammonium salts, underscore its importance in modern organic synthesis. The detailed protocols and quantitative data provided herein are intended to facilitate its effective utilization by researchers in both academic and industrial settings.
Methodological & Application
Application Notes and Protocols: Polymerization of N,N-Diethylallylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the free-radical polymerization of N,N-Diethylallylamine hydrochloride (DEAAHCl) to synthesize poly(this compound hydrochloride) (PDEAAHCl), a cationic polyelectrolyte with potential applications in drug delivery and gene therapy. This document outlines the experimental procedure, data presentation, and visualization of the polymerization workflow and mechanism.
Introduction
Cationic polymers are a class of macromolecules that possess positively charged groups along their backbone. This characteristic makes them highly valuable in biomedical applications, particularly for their ability to interact with negatively charged biological molecules such as DNA, RNA, and specific proteins. Poly(this compound hydrochloride) (PDEAAHCl) is a synthetic, water-soluble cationic polymer that holds promise as a carrier for therapeutic agents. The polymerization of its monomer, this compound hydrochloride (DEAAHCl), is typically achieved through free-radical polymerization. This document provides a comprehensive guide for the synthesis and characterization of PDEAAHCl.
Experimental Protocols
Materials
-
This compound
-
Hydrochloric acid (HCl)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or Ammonium persulfate
-
Methanol
-
Acetone
-
Deionized water
-
Dialysis tubing (MWCO 3.5 kDa)
Synthesis of this compound Hydrochloride (DEAAHCl) Monomer
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, add this compound.
-
Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring.
-
Continue stirring for 1-2 hours, allowing the reaction to come to room temperature.
-
The resulting aqueous solution of DEAAHCl can be concentrated using a rotary evaporator.
-
The final monomer product can be dried under vacuum.
Polymerization of DEAAHCl
-
Prepare an aqueous solution of the DEAAHCl monomer at a desired concentration (e.g., 50-70% w/v).
-
Transfer the solution to a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
-
Add a radical initiator, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or ammonium persulfate (typically 1-5 mol% based on the monomer).[1]
-
Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain it for a set duration (e.g., 12-24 hours) under a nitrogen atmosphere.[2]
-
After the polymerization is complete, cool the reaction mixture to room temperature.
Purification of Poly(this compound hydrochloride) (PDEAAHCl)
-
Pour the viscous polymerization mixture into a large volume of a non-solvent, such as acetone or methanol, to precipitate the polymer.[1]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator.
-
For further purification, dissolve the polymer in deionized water and dialyze it against deionized water for 2-3 days using dialysis tubing with an appropriate molecular weight cut-off (e.g., 3.5 kDa).
-
Lyophilize the dialyzed polymer solution to obtain the purified PDEAAHCl as a white solid.
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of DEAAHCl and characterization of the resulting polymer. The values presented are indicative and can vary based on specific reaction conditions.
Table 1: Reaction Conditions for the Polymerization of DEAAHCl
| Parameter | Value | Reference |
| Monomer Concentration | 50 - 85% (w/v) | [2] |
| Initiator Concentration | 1 - 10 mol% (relative to monomer) | [2] |
| Polymerization Temperature | 40 - 70 °C | [2] |
| Polymerization Time | 12 - 24 hours | [2] |
Table 2: Characterization of Poly(this compound hydrochloride) (PDEAAHCl)
| Property | Typical Value Range | Analytical Method |
| Weight-Average Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Monomer Conversion | 80 - 95% | ¹H NMR Spectroscopy |
| Intrinsic Viscosity | 0.1 - 0.5 dL/g | Viscometry |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and purification of PDEAAHCl.
Caption: Experimental workflow for the synthesis and purification of PDEAAHCl.
Radical Polymerization Mechanism
The free-radical polymerization of DEAAHCl proceeds through the classical steps of initiation, propagation, and termination.
References
Application Notes and Protocols for the Radical Polymerization of N,N-Diethylallylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Diethylallylamine as a monomer in radical polymerization. Due to the inherent challenges of polymerizing allylic monomers via free-radical mechanisms, such as degradative chain transfer, specific conditions and monomer salt formation are typically required to achieve successful polymerization.[1] This document outlines the relevant protocols, quantitative data from literature, and visual representations of the polymerization process.
Overview of this compound Polymerization
This compound, a tertiary allylic amine, is not readily polymerized in its free base form using conventional radical initiators.[2] The presence of the allylic hydrogen atoms leads to a high rate of chain transfer, which inhibits the formation of high molecular weight polymers. To overcome this limitation, polymerization is typically carried out on the protonated form of the monomer, such as this compound hydrochloride, in an aqueous solvent.[3] This approach reduces degradative chain transfer and allows for the formation of poly(this compound) salts.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from patent literature for the radical polymerization of N,N-dialkylallylamine hydrochlorides. Direct data for this compound is limited, so data for the closely related N,N-Dimethylallylamine is also included for comparative purposes.
Table 1: Polymerization of this compound Hydrochloride
| Parameter | Value | Reference |
| Monomer | This compound hydrochloride | [3] |
| Initiator | Ammonium persulfate | [3] |
| Solvent | Aqueous | [3] |
| Result | Polymer Obtained | [3] |
Note: Specific quantitative data such as monomer concentration, initiator concentration, temperature, time, and polymer characteristics were not detailed in the available abstract for this specific example.
Table 2: Polymerization of N,N-Dimethylallylamine Hydrochloride (for comparison)
| Example | Monomer Conc. (wt%) | Initiator (mol% to monomer) | Temperature (°C) | Time (h) | Polymer Mol. Weight (Mw) | Isolation Yield (%) | Reference |
| 1 | 75% in Methanol | MAIB (2.5 mol%) | 60 | 24 | 900 | 95 | [2] |
| 2 | Not Specified | Radical Initiator | 60 | Not Specified | 1,400 | 69 | [2] |
| 3 | Not Specified | Radical Initiator (added at 0, 24, 48h) | 60 | 72 | 3,600 | Not Specified | [2] |
| 4 | 70% in Ethanol | MAIB (3.3 mol% added at 0, 24, 48, 72h) | 60 | 120 | Not Specified | Not Specified | [2] |
MAIB = 2,2'-Azobis(2-methylpropionamidine) dihydrochloride
Experimental Protocols
The following protocols are generalized from the procedures described for N,N-dialkylallylamine hydrochloride polymerization in the cited literature.[2][3]
Protocol 3.1: Preparation of this compound Hydrochloride Polymer
Materials:
-
This compound
-
Hydrochloric acid (or other suitable acid for salt formation)
-
Ammonium persulfate (or other suitable radical initiator, e.g., MAIB)
-
Aqueous solvent (e.g., water, methanol, ethanol)
-
Acetone (or other suitable non-solvent for precipitation)
-
Nitrogen gas
-
Reaction vessel with stirring and temperature control
Procedure:
-
Monomer Salt Formation: Prepare an aqueous solution of this compound hydrochloride. This can be achieved by carefully adding an equimolar amount of hydrochloric acid to a solution of this compound in the chosen solvent.
-
Reaction Setup: Transfer the monomer solution to a reaction vessel equipped with a stirrer, nitrogen inlet, and temperature controller.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Heat the solution to the desired reaction temperature (e.g., 60°C). Once the temperature is stable, add the radical initiator (e.g., ammonium persulfate). The initiator can be added in a single portion or in multiple portions over the course of the reaction.[2]
-
Polymerization: Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for the desired duration (e.g., 24-120 hours).[2]
-
Polymer Isolation: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent, such as acetone.[2]
-
Purification and Drying: Recover the precipitated polymer by filtration. Wash the polymer with the non-solvent to remove unreacted monomer and initiator residues. Dry the purified polymer under vacuum at a suitable temperature (e.g., 55°C) to a constant weight.[2]
Protocol 3.2: Characterization of Poly(this compound Hydrochloride)
1. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable mobile phase (e.g., an aqueous buffer) and analyze by GPC to determine the weight average molecular weight (Mw) and polydispersity index (PDI).[2]
2. Structural Confirmation:
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the polymer to identify characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O) and record the ¹H and ¹³C NMR spectra to confirm the polymer structure.[2]
Visualizations
Diagram 1: Experimental Workflow for Radical Polymerization
Caption: Workflow for the radical polymerization of this compound hydrochloride.
Diagram 2: Mechanism of Radical Polymerization
Caption: General mechanism of free radical polymerization.
References
Application Notes and Protocols for the Preparation of Poly(N,N-Diethylallylamine)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(N,N-diethylallylamine) is a cationic polymer with potential applications in various fields, including gene delivery, drug formulation, and materials science. Its synthesis is typically achieved through the radical polymerization of its corresponding monomer, this compound. This document provides a detailed experimental procedure for the synthesis and characterization of poly(this compound).
Experimental Protocols
1. Materials and Equipment
-
Materials:
-
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Schlenk line or nitrogen inlet
-
Addition funnel
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
NMR spectrometer
-
Gel Permeation Chromatography (GPC/SEC) system
-
Differential Scanning Calorimeter (DSC)
-
2. Synthesis of this compound Hydrochloride (Monomer Salt)
The polymerization of allylamines is often more efficient when the monomer is in its salt form.
-
Procedure:
-
In a fume hood, place a beaker containing this compound on an ice bath.
-
Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring.
-
Monitor the pH to ensure complete salt formation (pH ~ 1-2).
-
The resulting this compound hydrochloride solution can be used directly in the polymerization step or the salt can be isolated by removing the water under reduced pressure.
-
3. Radical Polymerization of this compound Hydrochloride
This procedure is adapted from methods for similar N,N-dialkylallylamine polymers.[2]
-
Procedure:
-
Set up a three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Add the aqueous solution of this compound hydrochloride to the flask to achieve a monomer concentration of 50-60% (w/v).
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add the radical initiator. A suitable initiator is ammonium persulfate (APS), typically at a concentration of 1-3 mol% relative to the monomer. Azo initiators can also be used.[2]
-
Heat the reaction mixture to 60-80°C and maintain this temperature for 15-24 hours with continuous stirring.[3] The solution will become more viscous as the polymerization proceeds.
-
4. Purification of Poly(this compound Hydrochloride)
-
Procedure:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large volume of a non-solvent, such as methanol or acetone, to precipitate the polymer.[3]
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimum amount of deionized water and re-precipitate it to remove unreacted monomer and initiator residues. Repeat this step 2-3 times.
-
Dry the purified polymer under vacuum or by freeze-drying to obtain poly(this compound hydrochloride) as a solid.
-
5. Conversion to Poly(this compound) (Free Base)
-
Procedure:
-
Dissolve the poly(this compound hydrochloride) in deionized water.
-
Slowly add a strong base, such as sodium hydroxide, to raise the pH to >10, converting the ammonium salt to the free amine.
-
The free base form of the polymer may be less soluble in water and could precipitate.
-
Purify the free base polymer by dialysis against deionized water to remove the salt by-products.
-
Isolate the final product by freeze-drying.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the polymer.
-
Method: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt). Record the ¹H NMR spectrum. The spectrum should show broad peaks corresponding to the polymer backbone and the diethylamino side chains.[3]
-
-
Gel Permeation Chromatography (GPC/SEC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Method: Dissolve the polymer in an appropriate eluent (e.g., an aqueous buffer). Use a GPC system calibrated with appropriate standards, such as polyethylene oxide.[2] The weight average molecular weight for such polymers is typically in the range of 250 to 3,000 g/mol .[2]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Method: Heat a small, dry sample of the polymer in a DSC instrument under a nitrogen atmosphere. The heating rate is typically 10°C/min. The Tg is identified as the midpoint of the transition in the heat flow curve.[4]
-
Data Presentation
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| Appearance | Colorless to Almost Colorless Liquid | [1] |
| Purity | >98.0% | [1] |
| CAS Number | 5666-17-1 | [5] |
Table 2: Expected Polymer Characteristics
| Parameter | Typical Value Range | Analytical Method | Reference |
| Weight-Average Molecular Weight (Mw) | 250 - 3,000 g/mol | GPC/SEC | [2] |
| Number-Average Molecular Weight (Mn) | Data not available | GPC/SEC | |
| Polydispersity Index (PDI) | >1.2 | GPC/SEC | |
| Glass Transition Temperature (Tg) | Data not available | DSC |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 3. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 4. polymersource.ca [polymersource.ca]
- 5. This compound | 5666-17-1 [chemicalbook.com]
Application of N,N-Diethylallylamine in the Synthesis of Pharmaceutical Intermediates
Application Note AP-2025-01
Introduction
N,N-Diethylallylamine, a tertiary amine, serves as a crucial building block in the synthesis of various pharmaceutical intermediates, particularly in the development of allylamine antifungal agents. The allylamine moiety is a key pharmacophore in drugs that exhibit their therapeutic effect through the inhibition of squalene epoxidase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.[1][2][4] This application note details the use of this compound in the synthesis of a key intermediate for a Naftifine analogue, a potential antifungal compound.
The synthesis of such allylamine-containing pharmaceutical intermediates often involves the N-alkylation of a secondary amine.[5][6] In the context of this application note, we will explore a representative synthetic protocol where this compound is utilized in a quaternization reaction followed by demethylation to generate a tertiary amine intermediate, a common structural motif in this class of antifungals.
Mechanism of Action of Allylamine Antifungals
The primary target of allylamine antifungals is the enzyme squalene epoxidase.[1][2][3][4] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol, which is subsequently converted to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell.[1][4] This dual effect disrupts the cell membrane's structure and function, ultimately resulting in fungal cell death.[1][2][4] The tertiary allylamine functional group is a prerequisite for this antifungal activity.[7]
Synthesis of a Naftifine Analogue Intermediate
A plausible application of this compound is in the synthesis of tertiary amine intermediates that are analogues of known antifungal drugs like Naftifine. The general approach involves the reaction of a suitable secondary amine with an allylic halide. While direct literature for this compound in this specific context is limited, a logical synthetic route can be extrapolated from the known synthesis of Naftifine and Butenafine.
The following protocol describes a hypothetical synthesis of an intermediate for a Naftifine analogue, using N-methyl-1-naphthalenemethanamine and 1-bromo-3-phenylprop-2-ene (cinnamyl bromide) as a model reaction, which can be adapted for this compound.
Experimental Protocol: Synthesis of (E)-N-cinnamyl-N-methyl-1-(naphthalen-1-yl)methanamine (Naftifine)
Materials:
-
N-methyl-1-naphthalenemethanamine
-
(E)-1-Bromo-3-phenylprop-2-ene (Cinnamyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-methyl-1-naphthalenemethanamine (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (E)-1-bromo-3-phenylprop-2-ene (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (E)-N-cinnamyl-N-methyl-1-(naphthalen-1-yl)methanamine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of Naftifine and Butenafine, which serves as a benchmark for the synthesis of related allylamine pharmaceutical intermediates.
| Intermediate/Product | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Naftifine | N-methyl-1-naphthalenemethanamine, Cinnamyl bromide | DMF | K₂CO₃ | 60 | 4-6 | 85-94 | [8] |
| Butenafine | N-methyl-1-naphthalenemethanamine, p-tert-butylbenzyl chloride | Water | NaOH | 95 | 3 | 86.5 | [9] |
| Naftifine Analogue | N-methyl-1-naphthalenemethanamine, (2E)-3-chloro-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine, PhMgBr | THF/NMP | - | 0-25 | 1.5 | 90 | [10] |
General Workflow for Synthesis and Purification
The overall process for synthesizing allylamine-based pharmaceutical intermediates can be broken down into several key stages, as illustrated in the workflow diagram below.
Conclusion
This compound and its structural analogues are valuable reagents in the synthesis of pharmaceutical intermediates, particularly for the development of new antifungal agents. The N-alkylation of secondary amines to form tertiary allylamines is a key synthetic step in producing compounds that target the fungal enzyme squalene epoxidase. The provided protocols and data, based on the synthesis of established drugs like Naftifine, offer a solid foundation for researchers and drug development professionals working on novel allylamine antifungals. The straightforward and scalable nature of these synthetic routes makes them attractive for medicinal chemistry programs aimed at discovering next-generation antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101077858A - Method for preparing butenafine hydrochloride - Google Patents [patents.google.com]
- 10. RU2539654C1 - Method of obtaining naftifine - Google Patents [patents.google.com]
Application Notes and Protocols: N,N-Diethylallylamine as a Reagent in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N,N-diethylallylamine as a versatile reagent in modern cross-coupling reactions. The focus is on its role as a precursor for the introduction of allyl moieties and as a substrate in C-C bond-forming reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the practical application of these methodologies in a research and development setting.
Application Note 1: Palladium-Catalyzed Mizoroki-Heck Arylation of this compound and Related Allylic Amines
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between unsaturated halides and alkenes. Unprotected allylic amines, including this compound, can be effectively utilized as substrates in this transformation, providing access to a variety of arylated amine derivatives. These products are valuable intermediates in medicinal chemistry and materials science. The reaction proceeds with high regioselectivity, typically favoring arylation at the terminal carbon of the allyl group.
Quantitative Data: Substrate Scope for the Mizoroki-Heck Arylation of Secondary and Tertiary Allylic Amines
The following table summarizes the scope of the palladium-catalyzed monoarylation of various free allylic amines with 1-iodo-3,5-bis(trifluoromethyl)benzene. The data is based on a general protocol for the amine-directed Mizoroki-Heck arylation of free allylamines.[1] While this compound is not explicitly listed in the original source, the reaction is shown to be effective for a range of secondary and tertiary amines, suggesting its applicability under similar conditions.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | N-benzylallylamine | 75 | |
| 2 | N-cyclopropylallylamine | 68 | |
| 3 | N-(cyclohexylmethyl)allylamine | 72 | |
| 4 | N-allyl-1,2,3,4-tetrahydroisoquinoline | 55 | |
| 5 | N-allylpiperidine | 61 | |
| 6 | N-allylmorpholine | 65 | |
| 7 | N-allyl-N-methyl-1-phenylethylamine | 48 |
Reaction conditions: allylamine (0.36 mmol), 1-iodo-3,5-bis(trifluoromethyl)benzene (0.3 mmol), Pd(OAc)2 (10 mol%), AgOAc (1 eq.), CO2 (7 eq.), and TFA (1 mL), heated at 70 °C for 14 h.[1]
Experimental Protocol: General Procedure for the Mizoroki-Heck Arylation of this compound
This protocol is a representative procedure based on the successful arylation of other secondary and tertiary allylic amines.[1] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver acetate (AgOAc)
-
Trifluoroacetic acid (TFA)
-
Carbon dioxide (CO₂)
-
Anhydrous solvent (e.g., 1,4-dioxane or acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 eq.), palladium(II) acetate (0.05 - 0.10 eq.), and silver acetate (1.0 eq.).
-
Evacuate and backfill the tube with carbon dioxide (a balloon can be used).
-
Add the anhydrous solvent and this compound (1.2 eq.).
-
Add trifluoroacetic acid (TFA) as a solvent or co-solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 50-70 °C) for the required time (e.g., 14-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated amine.
Diagrams: Mizoroki-Heck Arylation Workflow and Catalytic Cycle
Caption: Experimental workflow for the Mizoroki-Heck arylation of this compound.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Application Note 2: this compound as an Allyl Source in Tsuji-Trost Type Reactions
The Tsuji-Trost reaction is a versatile palladium-catalyzed allylic substitution that allows for the formation of C-C, C-N, and C-O bonds.[2][3] Typically, this reaction employs allylic substrates with good leaving groups, such as acetates or carbonates. However, the scope of the Tsuji-Trost reaction can be expanded to include allylic amines like this compound as allyl donors. In this context, the C-N bond of the allylic amine is cleaved through a catalytic cycle, generating a π-allylpalladium intermediate that can then be attacked by a nucleophile. This approach offers an alternative to traditional allylic electrophiles.
Conceptual Framework
The use of this compound as an allyl source in a Tsuji-Trost type reaction relies on the in situ generation of a π-allylpalladium complex. This is typically achieved through the oxidative addition of a Pd(0) catalyst to the allylic C-N bond, often facilitated by an additive that promotes the departure of the diethylamino group. Once formed, the electrophilic π-allylpalladium species is susceptible to attack by a wide range of soft nucleophiles.
Hypothetical Experimental Protocol: Tsuji-Trost Allylation using this compound
This protocol is a generalized procedure based on the principles of the Tsuji-Trost reaction and may require significant optimization for specific substrates and nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., a soft carbon nucleophile like a malonate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃) or dppe)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.
-
Add the base and stir the mixture at room temperature until the deprotonation is complete (if applicable).
-
In a separate vessel, prepare a solution of the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Add the catalyst solution to the nucleophile mixture.
-
Add this compound (1.0 - 1.5 eq.) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography.
Diagram: this compound as an Allyl Donor in Cross-Coupling
Caption: Conceptual diagram of this compound acting as an allyl donor.
References
Application Notes: Synthesis of Quaternary Ammonium Compounds Using N,N-Diethylallylamine
Introduction
Quaternary Ammonium Compounds (QACs) are a class of molecules characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups.[1][2] This structure imparts a permanent cationic charge, making them valuable in a wide range of applications. They are extensively used as disinfectants, antiseptics, surfactants, and phase-transfer catalysts.[2][3] Furthermore, their tunable nature has led to their use in the synthesis of ionic liquids and for specialized applications in drug development and delivery.[4][5][6]
The synthesis of QACs from tertiary amines, such as N,N-Diethylallylamine, is typically achieved through a well-established SN2 reaction known as the Menschutkin reaction.[7][8] This reaction involves the nucleophilic attack of the tertiary amine on an alkylating agent, most commonly an alkyl halide, to form the quaternary ammonium salt.[7] The choice of reactants and reaction conditions can be tailored to produce QACs with specific properties for desired applications.
Reaction Mechanism: The Menschutkin Reaction
The quaternization of this compound with an alkyl halide (R-X) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and displaces the halide, which becomes the counter-ion to the newly formed quaternary ammonium cation. The reaction rate is influenced by the solvent, with polar solvents generally increasing the rate by stabilizing the transition state.[7][8]
Caption: General SN2 mechanism for the quaternization of this compound.
Experimental Protocols
This section provides a general protocol for the synthesis of an N-Allyl-N,N-diethyl-N-alkylammonium halide from this compound. The specific alkyl halide, solvent, and reaction conditions can be modified to suit the desired product and scale.
Protocol 1: Synthesis of N-Allyl-N,N-diethyl-N-ethylammonium Bromide
Materials:
-
This compound (1.0 eq)
-
Bromoethane (1.0 - 1.5 eq)
-
Acetone (solvent)
-
Diethyl ether or Hexane (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and acetone. The amount of solvent should be sufficient to dissolve the amine (e.g., 2-5 mL per 10 mmol of amine).[8]
-
Reagent Addition: While stirring, add bromoethane (1.0-1.5 eq) to the solution. Using a slight excess of the alkyl halide can help drive the reaction to completion.[9][10]
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-55 °C) and stir for 24 hours.[8][11] The progress of the reaction can be monitored by techniques such as TLC or NMR if desired.
-
Product Isolation: After 24 hours, allow the mixture to cool to room temperature. If the product has precipitated, it can be collected directly by vacuum filtration. If the product remains dissolved, it can be precipitated by adding a non-polar solvent like diethyl ether or hexane until the solution becomes cloudy.[7][8]
-
Purification: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of the non-polar solvent (diethyl ether or hexane) to remove any unreacted starting materials.[7][8]
-
Drying: Dry the purified product under vacuum to remove residual solvent. The final product is typically a white or off-white solid.
-
Characterization: Confirm the structure and purity of the quaternary ammonium salt using standard analytical techniques such as NMR (1H, 13C), FTIR, and Mass Spectrometry.[8]
Caption: Workflow for the synthesis and purification of a quaternary ammonium compound.
Data Presentation
The efficiency and outcome of the quaternization reaction depend on several factors. The following table summarizes key parameters and their expected impact on the synthesis, based on general principles of the Menschutkin reaction.
| Parameter | Variation | Expected Outcome | Rationale / Citation |
| Alkyl Halide (R-X) | R=Methyl, Ethyl > Propyl, Butyl | Higher reaction rate | SN2 reactions are sensitive to steric hindrance; less hindered alkyl halides react faster. |
| X=I > Br > Cl | Higher reaction rate | Iodide is the best leaving group among the halides, followed by bromide and then chloride. | |
| Solvent Polarity | Polar (e.g., Acetonitrile, Acetone) vs. Non-polar (e.g., Hexane) | Higher reaction rate in polar solvents | Polar solvents stabilize the charged transition state of the SN2 reaction, accelerating it.[7][8] |
| Temperature | Increased Temperature (e.g., 25°C to 60°C) | Higher reaction rate | Provides the necessary activation energy for the reaction to proceed faster.[9] |
| Concentration | Higher reactant concentration | Higher reaction rate | The reaction is bimolecular, so increasing the concentration of either reactant increases the collision frequency. |
| Purification | Precipitation in non-polar solvent (Hexane, Diethyl Ether) | High purity, simplified workup | The quaternary ammonium salt is ionic and typically insoluble in non-polar organic solvents, while the unreacted starting materials are often soluble.[7][8][9] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers using N,N-Diethylallylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for incorporating N,N-Diethylallylamine into polymer structures. The tertiary amine and allyl functionalities of this compound make it a versatile building block for creating functional polymers with potential applications in drug delivery, gene therapy, and as responsive materials. The protocols outlined below cover both the direct polymerization of this compound and post-polymerization modification techniques.
Application Note 1: Synthesis of Poly(this compound Hydrochloride) via Radical Polymerization
This protocol details the synthesis of a water-soluble cationic polymer by direct radical polymerization of this compound hydrochloride. The resulting polymer possesses a high density of tertiary amine groups, which can be protonated at physiological pH, making it a candidate for applications such as a gene delivery vector or a pH-responsive material. This method is adapted from established procedures for the polymerization of N,N-dialkylallylamine salts.[1]
Experimental Protocol
1. Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) or Ammonium Persulfate
-
Deionized Water
-
Methanol
-
Dialysis tubing (e.g., 1 kDa MWCO)
2. Procedure:
-
Monomer Salt Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add this compound. Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic. Continue stirring for 30 minutes to ensure complete formation of the this compound hydrochloride salt.
-
Polymerization:
-
Prepare an aqueous solution of the this compound hydrochloride salt at a desired concentration (e.g., 50% w/v) in deionized water.
-
Add a radical initiator. For example, add 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) at a concentration of 1-5 mol% relative to the monomer.[1]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the flask and heat the reaction mixture in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-70 °C for V-50).
-
Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Collect the precipitated polymer by filtration or centrifugation.
-
To further purify the polymer and remove unreacted monomer and initiator, dissolve the polymer in deionized water and dialyze against deionized water for 48-72 hours, changing the water periodically.
-
Isolate the final polymer by lyophilization (freeze-drying) to obtain a white, fluffy solid.
-
3. Characterization:
-
The chemical structure can be confirmed using ¹H NMR and FTIR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) using an aqueous eluent.
Data Presentation
| Parameter | Value |
| Monomer | This compound Hydrochloride |
| Initiator | 2,2'-Azobis(2-amidinopropane) dihydrochloride |
| Solvent | Deionized Water |
| Monomer Concentration | 50% (w/v) |
| Initiator Concentration | 1-5 mol% (relative to monomer) |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 12-24 hours |
| Purification Method | Precipitation in Methanol, Dialysis |
Workflow Diagram
Caption: Workflow for the synthesis of Poly(this compound HCl).
Application Note 2: Post-Polymerization Functionalization of Allyl-Containing Polymers via Thiol-Ene "Click" Chemistry
Polymers containing pendant allyl groups can be readily functionalized using thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups.[2][3][4] This protocol describes the modification of a hypothetical polymer backbone containing this compound units with a thiol-containing molecule, for example, a thiol-terminated drug or imaging agent.
Experimental Protocol
1. Materials:
-
Polymer with pendant this compound units (synthesized as in Application Note 1 or a copolymer)
-
Thiol-containing molecule (e.g., 1-Thioglycerol, Cysteine, Thiol-PEG)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., THF, DMF, or water, depending on polymer solubility)
-
UV lamp (e.g., 365 nm)
2. Procedure:
-
Dissolution: Dissolve the allyl-functionalized polymer in a suitable solvent in a quartz reaction vessel.
-
Reagent Addition: Add the thiol-containing molecule in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the allyl groups on the polymer.
-
Initiator Addition: Add the photoinitiator (e.g., 1-3 wt% relative to the total mass of polymer and thiol).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen, which can quench the radical reaction.
-
Photoreaction: While stirring, expose the reaction mixture to UV irradiation (e.g., 365 nm) at room temperature. The reaction time can vary from a few minutes to a few hours, depending on the concentration and reactivity of the components.
-
Monitoring: The reaction progress can be monitored by techniques such as ¹H NMR (disappearance of the allyl proton signals at ~5-6 ppm) or FTIR (disappearance of the C=C stretch).
-
Purification: After completion, precipitate the functionalized polymer into a non-solvent (e.g., diethyl ether, hexane, or water). The choice of non-solvent depends on the properties of the final polymer. Further purification can be achieved by dialysis to remove excess thiol and initiator byproducts.
-
Isolation: Isolate the purified polymer by filtration or centrifugation, followed by drying under vacuum.
Data Presentation
| Parameter | Value |
| Substrate Polymer | Polymer with pendant allyl groups |
| Functionalizing Agent | Thiol-containing molecule (R-SH) |
| Stoichiometry (Thiol:Allyl) | 1.1:1 to 1.5:1 |
| Initiator | DMPA (1-3 wt%) |
| Solvent | THF, DMF, or Water |
| Light Source | UV Lamp (e.g., 365 nm) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 5 min - 2 hours |
| Purification Method | Precipitation, Dialysis |
Workflow Diagram
Caption: Workflow for thiol-ene functionalization of an allyl-bearing polymer.
Application Note 3: Conceptual Protocol for Grafting this compound onto Polymers via Nucleophilic Substitution
This conceptual protocol outlines a method for functionalizing polymers that contain good leaving groups (e.g., halides or tosylates) with this compound. In this reaction, the nitrogen atom of this compound acts as a nucleophile, displacing the leaving group to form a quaternary ammonium salt linkage. This method introduces both the allyl group for potential further modification and a positive charge, which can be useful for interacting with biological membranes or nucleic acids.
Experimental Protocol
1. Materials:
-
Backbone Polymer with leaving groups (e.g., poly(vinylbenzyl chloride), poly(2-chloroethyl vinyl ether), or a tosylated polymer)
-
This compound
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
(Optional) Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Non-solvent for precipitation (e.g., diethyl ether, water)
2. Procedure:
-
Dissolution: Dissolve the starting polymer in a suitable aprotic polar solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add this compound in molar excess (e.g., 2-5 equivalents) relative to the leaving groups on the polymer. A larger excess will drive the reaction to completion.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the leaving group.
-
Monitoring: Monitor the reaction by taking aliquots and analyzing them with ¹H NMR to observe the appearance of new signals corresponding to the protons of the grafted this compound and the disappearance of the signals from the protons adjacent to the leaving group.
-
Purification: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Precipitate the functionalized polymer by slowly adding the reaction solution to a vigorously stirred non-solvent.
-
Washing: Wash the precipitated polymer several times with the non-solvent to remove excess this compound and any salts formed.
-
Isolation: Collect the polymer by filtration and dry under vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
| Parameter | Value |
| Substrate Polymer | Polymer with leaving groups (e.g., R-Cl) |
| Nucleophile | This compound |
| Stoichiometry (Amine:LG) | 2:1 to 5:1 |
| Solvent | DMF, DMSO, or NMP |
| Reaction Temperature | 60-100 °C |
| Reaction Time | 6-48 hours |
| Purification Method | Precipitation and washing |
Logical Relationship Diagram
Caption: Logical flow for functionalizing a polymer via nucleophilic substitution.
References
Synthetic Routes to N,N-Diethylallylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives of N,N-diethylallylamine, a valuable scaffold in medicinal chemistry and materials science. The following sections outline key synthetic methodologies, present quantitative data for comparative analysis, and provide step-by-step experimental protocols. Additionally, visualizations of synthetic workflows and a relevant biological signaling pathway are included.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be achieved through several modern catalytic methods. The most prominent and versatile routes include:
-
Nickel-Catalyzed Three-Component Coupling: This method offers a highly efficient and atom-economical approach to construct allylic amines from simple and readily available starting materials: an alkene, an aldehyde, and an amine.[1][2][3]
-
Palladium-Catalyzed Allylic Amination: A classic and widely used method, the Tsuji-Trost reaction, involves the palladium(0)-catalyzed reaction of an allylic substrate (e.g., acetate, carbonate) with an amine.[4][5][6][7]
-
Hydroamination of Dienes and Alkynes: This approach involves the direct addition of an amine N-H bond across a carbon-carbon multiple bond, catalyzed by transition metals such as rhodium or iridium.[8][9][10][11][12]
-
Direct Amination of Allylic Alcohols: This method provides a direct route from readily available allylic alcohols to the corresponding amines.
-
Synthesis from Terpenes: Readily available natural products like myrcene can be converted to this compound derivatives.
Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data for selected synthetic routes, allowing for a direct comparison of their efficiency and substrate scope.
Table 1: Nickel-Catalyzed Three-Component Synthesis of this compound Derivatives [1]
| Entry | Alkene | Aldehyde | Amine | Product | Yield (%) |
| 1 | Styrene | Formaldehyde | Diethylamine | N,N-diethyl-3-phenylprop-2-en-1-amine | 85 |
| 2 | 1-Octene | Formaldehyde | Diethylamine | N,N-diethyldec-2-en-1-amine | 78 |
| 3 | Cyclohexene | Formaldehyde | Diethylamine | N,N-diethyl-3-cyclohexylprop-2-en-1-amine | 72 |
| 4 | 4-Chlorostyrene | Propionaldehyde | Diethylamine | N,N-diethyl-1-(4-chlorophenyl)but-2-en-1-amine | 81 |
| 5 | 1,5-Hexadiene | Benzaldehyde | Diethylamine | N,N-diethyl-1,5-diphenylhexa-2,4-dien-1-amine | 65 |
Table 2: Palladium-Catalyzed Allylic Amination with Diethylamine
| Entry | Allylic Substrate | Catalyst System | Nucleophile | Product | Yield (%) | Reference |
| 1 | Allyl Acetate | Pd(OAc)₂ / PPh₃ | Diethylamine | This compound | 88 | [4] |
| 2 | Cinnamyl Acetate | [Pd(allyl)Cl]₂ / dppe | Diethylamine | N,N-Diethyl-3-phenylprop-2-en-1-amine | 92 | [4] |
| 3 | 1,3-Butadiene Monoxide | Pd₂(dba)₃ / (R)-BINAP | Diethylamine | (R)-4-(Diethylamino)but-2-en-1-ol | 85 | [13] |
| 4 | Methyl (E)-4-acetoxybut-2-enoate | Pd(PPh₃)₄ | Diethylamine | Methyl (E)-4-(diethylamino)but-2-enoate | 76 | [5] |
Table 3: Hydroamination of Dienes with Diethylamine
| Entry | Diene | Catalyst System | Product | Yield (%) | Reference |
| 1 | 1,3-Butadiene | [Rh(cod)₂]BF₄ / dppb | N,N-diethylbut-2-en-1-amine | 78 | [8] |
| 2 | Isoprene | [Ir(cod)Cl]₂ / DPEphos | N,N-diethyl-3-methylbut-2-en-1-amine | 82 | [8] |
| 3 | Myrcene | n-BuLi / Diethylamine | N,N-Diethylgeranylamine | 87 | [14] |
Experimental Protocols
General Protocol for Nickel-Catalyzed Three-Component Synthesis of this compound Derivatives
This protocol is adapted from a general procedure for the synthesis of allylic amines.[1]
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.2 equiv)
-
Alkene (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Diethylamine (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Ni(acac)₂ (5 mol%) and PPh₃ (10 mol%).
-
Add anhydrous toluene, followed by the alkene (1.0 equiv) and diethylamine (1.5 equiv).
-
Add Ti(OⁱPr)₄ (1.2 equiv) dropwise to the mixture at room temperature.
-
Finally, add the aldehyde (1.2 equiv) and seal the Schlenk tube.
-
Heat the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Protocol for Palladium-Catalyzed Synthesis of N,N-Diethyl-3-phenylprop-2-en-1-amine
This protocol is a representative example of a Tsuji-Trost allylic amination.
Materials:
-
Cinnamyl acetate (1.0 equiv)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (5 mol%)
-
Diethylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve cinnamyl acetate (1.0 equiv) and diethylamine (1.2 equiv) in anhydrous THF.
-
Add K₂CO₃ (1.5 equiv) to the solution.
-
In a separate vial, prepare the catalyst by dissolving [Pd(allyl)Cl]₂ (2.5 mol%) and dppe (5 mol%) in a small amount of anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N,N-diethyl-3-phenylprop-2-en-1-amine.
Protocol for the Synthesis of N,N-Diethylgeranylamine from Myrcene
This procedure utilizes a readily available terpene as a starting material.[14][15]
Materials:
-
Myrcene (1.0 equiv)
-
Diethylamine (1.5 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.1 equiv)
-
Anhydrous Diethyl Ether
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add myrcene (1.0 equiv) and diethylamine (1.5 equiv) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by vacuum distillation to obtain N,N-diethylgeranylamine.
Visualizations
Synthetic Workflows
Caption: Overview of key synthetic strategies for this compound derivatives.
Experimental Workflow for a Typical Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Signaling Pathway: Mechanism of Action of Allylamine Antifungals
Many allylamine derivatives, which include structures related to this compound, exhibit potent antifungal activity. Their primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[8][15][16][17][18][19][20] This disruption leads to a fungicidal effect.
Caption: Inhibition of ergosterol biosynthesis by allylamine derivatives.
References
- 1. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens | MDPI [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Direct and modular access to allylic amines via nickel-catalyzed three-component coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Convenient Rhodium-Catalyzed Intermolecular Hydroamination Procedure for Terminal Alkynes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed asymmetric allylic amination of racemic butadiene monoxide with isatin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]
- 18. nbinno.com [nbinno.com]
- 19. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 20. bio.libretexts.org [bio.libretexts.org]
Application Note: A Scalable Approach to the Synthesis of N,N-Diethylallylamine
Introduction
N,N-Diethylallylamine is a tertiary amine of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its allylic functionality allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for drug development and material science applications. The increasing demand for this compound necessitates the development of a robust and scalable synthetic protocol that is both efficient and economically viable for industrial production.
This application note details a scalable synthesis of this compound via the direct alkylation of diethylamine with an allyl halide. The protocol has been developed with considerations for process safety, reaction optimization to minimize byproduct formation, and straightforward purification procedures suitable for pilot and production scale operations.
Core Synthesis Pathway
The primary synthetic route involves the nucleophilic substitution reaction between diethylamine and an allyl halide, such as allyl chloride or allyl bromide. Diethylamine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide to form the desired tertiary amine. An excess of diethylamine is often employed to act as both a reactant and a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion and minimizing the formation of the quaternary ammonium salt.
Reaction Scheme:
A key challenge in this synthesis is controlling the reactivity to prevent over-alkylation, where the product this compound reacts further with the allyl halide to form the undesired tetraalkylammonium salt. This is typically managed through careful control of stoichiometry, reaction temperature, and the rate of addition of the alkylating agent.
Process Optimization and Scale-Up Considerations
Several factors are critical for the successful scale-up of this synthesis:
-
Stoichiometry: Utilizing a molar excess of diethylamine (typically 2-3 equivalents) relative to the allyl halide is crucial. This ensures that the concentration of the nucleophilic diethylamine is significantly higher than that of the product tertiary amine, thus favoring the desired reaction and minimizing the formation of the quaternary ammonium salt.
-
Temperature Control: The reaction is exothermic. Therefore, efficient heat management is paramount to prevent runaway reactions and to maintain a consistent reaction rate and selectivity. A jacketed reactor with controlled cooling is essential for large-scale production. The reaction is typically maintained at a low to moderate temperature (e.g., 20-40°C) during the addition of the allyl halide.
-
Controlled Addition: A slow, controlled addition of the allyl halide to the solution of diethylamine is necessary to maintain a low instantaneous concentration of the alkylating agent. This further minimizes the chance of over-alkylation.
-
Solvent Selection: While the reaction can be run neat (using excess diethylamine as the solvent), the use of a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) can aid in temperature control and improve handling at larger scales.
-
Work-up and Purification: The work-up procedure is designed to remove the diethylammonium halide salt and any unreacted starting materials. This typically involves washing the reaction mixture with water or an aqueous base. The final product is then purified by fractional distillation under atmospheric or reduced pressure. The significant difference in boiling points between diethylamine, this compound, and the quaternary salt allows for effective separation.
Detailed Experimental Protocol: Scale-Up Synthesis of this compound
Objective: To synthesize this compound on a multi-kilogram scale with high purity and yield.
Materials and Equipment
| Reagents | Grade | Supplier | CAS No. |
| Diethylamine | Reagent | Sigma-Aldrich | 109-89-7 |
| Allyl Chloride | 99% | Alfa Aesar | 107-05-1 |
| Sodium Hydroxide | Pellets, 97% | VWR | 1310-73-2 |
| Deionized Water | - | - | 7732-18-5 |
| Anhydrous Magnesium Sulfate | 99.5% | Fisher Scientific | 7487-88-9 |
| Equipment |
| 100 L Glass-Lined Jacketed Reactor with overhead stirrer, reflux condenser, and temperature probe |
| 50 L Addition Funnel |
| 100 L Separation Funnel |
| Fractional Distillation Apparatus with a 50 L round-bottom flask, packed column, and collection flasks |
| Vacuum Pump |
| Chiller for reactor cooling |
| Calibrated Scales and Pumps |
| Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respirator with organic vapor cartridges |
Experimental Procedure
Step 1: Reactor Setup and Charging
-
Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Start the chiller and set the reactor jacket temperature to 10°C.
-
Charge the reactor with diethylamine (21.9 kg, 300 mol).
-
Begin stirring the diethylamine at a moderate speed (e.g., 150 rpm).
Step 2: Reaction
-
Slowly add allyl chloride (7.65 kg, 100 mol) to the stirred diethylamine via the addition funnel over a period of 4-6 hours.
-
Carefully monitor the internal temperature of the reactor and maintain it between 20-25°C throughout the addition. Adjust the addition rate and/or the jacket temperature as necessary to control the exotherm.
-
After the addition is complete, allow the reaction mixture to stir at room temperature (25°C) for an additional 12 hours to ensure the reaction goes to completion.
Step 3: Work-up and Neutralization
-
Cool the reaction mixture to 10°C.
-
Prepare a 20% (w/v) aqueous solution of sodium hydroxide by dissolving sodium hydroxide (4.0 kg, 100 mol) in deionized water (20 L) in a separate vessel. Caution: This is a highly exothermic process.
-
Slowly add the sodium hydroxide solution to the reaction mixture to neutralize the diethylammonium chloride and liberate the free amines. Maintain the temperature below 30°C during this addition.
-
After the addition is complete, stop the stirring and allow the layers to separate. Two distinct layers should form: an upper organic layer containing the product and excess diethylamine, and a lower aqueous layer containing sodium chloride and residual sodium hydroxide.
-
Transfer the entire mixture to a 100 L separation funnel and separate the aqueous layer.
-
Wash the organic layer with deionized water (2 x 10 L) to remove any remaining salts and base.
-
Dry the organic layer over anhydrous magnesium sulfate (1 kg), stir for 1 hour, and then filter to remove the drying agent.
Step 4: Purification by Fractional Distillation
-
Transfer the dried organic phase to the 50 L round-bottom flask of the fractional distillation apparatus.
-
Slowly heat the flask. Collect the forerun, which will primarily consist of unreacted diethylamine (b.p. 56°C).
-
Once the temperature at the head of the column begins to rise above 60°C, change the collection flask.
-
Collect the product fraction of this compound at its boiling point of approximately 111-113°C.
-
The distillation can be performed under reduced pressure to lower the boiling point and prevent potential decomposition if necessary.
-
The high-boiling residue, containing any quaternary ammonium salt, will remain in the distillation flask.
Data Presentation
Table 1: Reactant and Product Quantities for a 100 mol Scale Reaction
| Compound | Molar Mass ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) | Equivalents |
| Diethylamine | 73.14 | 300 | 21.9 | 30.8 | 3.0 |
| Allyl Chloride | 76.53 | 100 | 7.65 | 8.1 | 1.0 |
| This compound (Theoretical) | 113.20 | 100 | 11.32 | 14.9 | 1.0 |
Table 2: Typical Yield and Purity Data
| Parameter | Value | Method of Analysis |
| Typical Yield | 85-92% | - |
| Purity | >99% | Gas Chromatography (GC) |
| Boiling Point | 111-113°C | - |
| Density | ~0.76 g/mL | - |
Safety Considerations
-
Diethylamine: Highly flammable, corrosive, and toxic. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Allyl Chloride: Highly flammable, toxic, and a suspected carcinogen. Lachrymator.
-
This compound: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.
-
The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.
-
All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.
-
Appropriate personal protective equipment (PPE) must be worn at all times.
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diethylallylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethylallylamine. Our goal is to help you identify and mitigate the formation of common side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the primary side products?
The most common laboratory-scale synthesis of this compound is the N-alkylation of diethylamine with an allyl halide, such as allyl bromide or allyl chloride.[1] This is a nucleophilic substitution (SN2) reaction.[2]
The primary and most significant side product is the quaternary ammonium salt, N,N-diethyl-N,N-diallylammonium halide, which results from the over-alkylation of the desired product.[2][3] The tertiary amine product, this compound, is still nucleophilic and can react with another molecule of the allyl halide.[2][3]
Other potential side products include:
-
Triallylamine: If the starting diethylamine is contaminated with monoallylamine.
-
Elimination products: Such as propene, formed from the allyl halide under basic conditions.
Q2: How can I minimize the formation of the quaternary ammonium salt?
Minimizing the formation of the quaternary ammonium salt is crucial for achieving a good yield of this compound. Here are several strategies:
-
Use an excess of diethylamine: Using a stoichiometric excess of diethylamine (typically 2-3 equivalents) relative to the allyl halide ensures that the allyl halide is more likely to react with the starting material rather than the product.[3]
-
Slow addition of the alkylating agent: Adding the allyl halide dropwise to the reaction mixture helps to maintain a low concentration of the alkylating agent, which disfavors the second alkylation step.[3]
-
Control the reaction temperature: Alkylation reactions are often exothermic. Maintaining a lower temperature can help to control the reaction rate and may favor the mono-alkylation product.
-
Use of a non-nucleophilic base: The reaction of diethylamine with an allyl halide produces a hydrohalic acid (HBr or HCl), which can protonate the starting diethylamine, rendering it non-nucleophilic.[3] Adding a non-nucleophilic base, such as a hindered amine (e.g., N,N-diisopropylethylamine) or an inorganic base (e.g., potassium carbonate), can neutralize this acid without competing in the alkylation reaction.[1][3]
Q3: What is the best way to purify this compound from the reaction mixture?
The most common method for purifying this compound is fractional distillation .[1] This technique is effective because of the significant difference in boiling points between the starting materials, the product, and the primary side product.
-
Diethylamine: Boiling point of ~55 °C.
-
This compound: Boiling point of ~111-113 °C.
-
N,N-diethyl-N,N-diallylammonium halide: As a salt, it is non-volatile under normal distillation conditions and will remain in the distillation flask.
A typical purification workup involves:
-
Quenching the reaction (e.g., with a basic solution).
-
Extracting the amine into an organic solvent.
-
Drying the organic layer.
-
Removing the solvent under reduced pressure.
-
Fractional distillation of the crude product.[1]
Q4: How can I monitor the progress of the reaction and identify the products?
Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for monitoring the reaction progress and identifying the components of the reaction mixture.[4][5][6][7]
-
Gas Chromatography (GC): Separates the components of the mixture based on their boiling points and interactions with the stationary phase. You will be able to see distinct peaks for diethylamine, allyl halide, this compound, and potentially other volatile side products.
-
Mass Spectrometry (MS): Provides a mass spectrum for each separated component, which can be used to confirm the identity of the compounds by analyzing their fragmentation patterns.
Thin-layer chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature moderately. - Ensure efficient stirring. |
| Protonation of Diethylamine | - Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed during the reaction.[1][3] |
| Loss of Volatile Reactants | - Ensure your reaction setup includes an efficient condenser, especially if heating. |
| Inefficient Extraction | - Perform multiple extractions with the organic solvent. - Adjust the pH of the aqueous layer to ensure the amine is in its free base form for extraction. |
Issue 2: High Percentage of Quaternary Ammonium Salt
| Potential Cause | Troubleshooting Action |
| Incorrect Stoichiometry | - Use a 2-3 fold excess of diethylamine relative to the allyl halide.[3] |
| Rapid Addition of Alkylating Agent | - Add the allyl halide slowly and dropwise to the reaction mixture, preferably using a syringe pump for better control.[3] |
| High Reaction Temperature | - Run the reaction at a lower temperature to control the rate of the second alkylation. |
| High Concentration of Reactants | - Dilute the reaction mixture with an appropriate solvent. |
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can affect the product distribution in the synthesis of this compound. (Note: This data is for illustrative purposes and actual results may vary depending on the specific experimental setup.)
| Diethylamine : Allyl Bromide Ratio | Addition of Allyl Bromide | Temperature | Approx. Yield of this compound (%) | Approx. Yield of Quaternary Salt (%) |
| 1 : 1 | All at once | 50 °C | 45 | 40 |
| 1 : 1 | Dropwise over 1 hour | 50 °C | 60 | 25 |
| 2 : 1 | Dropwise over 1 hour | 25 °C | 85 | < 10 |
| 3 : 1 | Dropwise over 1 hour | 25 °C | 90 | < 5 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline. Please refer to specific literature for detailed procedures and safety precautions.
Materials:
-
Diethylamine
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Anhydrous acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add diethylamine (2.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents) to anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add allyl bromide (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the primary side product.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,N-Diethylallylamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of N,N-Diethylallylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route used. Common synthesis involves the reaction of diethylamine with an allyl halide (e.g., allyl bromide or chloride). Potential impurities include:
-
Unreacted Starting Materials: Diethylamine and the allyl halide.
-
Over-alkylation Products: Quaternary ammonium salts may form if an excess of the allyl halide is used.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., toluene, diethyl ether, dichloromethane).
-
Hydrolysis Products: Allyl alcohol may be present if water is not excluded from the reaction.
-
Oxidation and Polymerization Products: The allylic double bond can be susceptible to oxidation or polymerization, especially if the sample has been stored for a long time or exposed to air and light.
Q2: What is the recommended primary method for purifying this compound?
A2: Fractional distillation under an inert atmosphere (e.g., nitrogen or argon) is the most common and effective method for purifying this compound on a laboratory scale. Its boiling point of 110°C at atmospheric pressure allows for distillation without significant decomposition.[1] For very high purity requirements, or if the compound shows signs of decomposition at its boiling point, vacuum distillation is a suitable alternative.
Q3: My purified this compound is slightly yellow. What is the likely cause and how can I remove the color?
A3: A yellow tint in this compound often indicates the presence of oxidation or degradation byproducts. These impurities are typically less volatile than the desired product. Careful fractional distillation should separate the colorless this compound from the colored, higher-boiling impurities. If distillation is ineffective, treating the crude amine with a small amount of activated carbon followed by filtration prior to distillation can help remove some colored impurities.
Q4: How should I store purified this compound to maintain its purity?
A4: Purified this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) to protect it from air, light, and moisture. Storage in a cool, dark place is recommended.
Q5: Can I use column chromatography to purify this compound?
A5: While possible, column chromatography on standard silica gel is often challenging for basic amines like this compound due to strong adsorption and peak tailing. If chromatography is necessary, consider using a basic stationary phase like alumina (basic or neutral) or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile amine like triethylamine (e.g., 1-2%). Reverse-phase chromatography could also be an option.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Ensure the heating mantle provides even heat distribution.- Use fresh boiling chips or a magnetic stirrer. |
| No Distillate at the Expected Boiling Point (110°C) | - Incorrect thermometer placement.- Inefficient heating.- Presence of a significant amount of low-boiling impurities. | - Position the thermometer bulb just below the side arm of the distillation head.- Ensure the heating mantle is set to a temperature sufficiently above the boiling point.- Collect an initial low-boiling fraction (forerun) before the main product distills. |
| Poor Separation of Fractions | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Use a more efficient fractionating column (e.g., Vigreux or packed column). |
| Product is Contaminated with Water | - Incomplete drying of the crude product.- Leaks in the distillation apparatus allowing atmospheric moisture in. | - Thoroughly dry the crude this compound with a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) before distillation.- Ensure all glassware joints are properly sealed. |
Purification via Salt Formation and Recrystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Salt Does Not Precipitate | - The solution is not saturated enough.- The wrong solvent is being used. | - Concentrate the solution by evaporating some of the solvent.- Try adding a non-polar co-solvent to induce precipitation. |
| Oily Salt Forms Instead of Crystals | - The salt is "oiling out" of the solution. | - Try a different solvent system for the precipitation and recrystallization.- Slow cooling and scratching the inside of the flask with a glass rod can promote crystallization. |
| Low Recovery of Free Amine After Basification | - Incomplete deprotonation of the amine salt.- Incomplete extraction. | - Ensure the aqueous layer is sufficiently basic (pH > 12) to fully liberate the free amine.- Perform multiple extractions with the organic solvent. |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol [2] |
| Boiling Point | 110°C at 760 mmHg[1] |
| Density | 0.773 g/cm³[1] |
| Appearance | Colorless to almost colorless liquid[2] |
| Purity (Typical Commercial Grade) | >98.0% (by GC)[2] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Drying the Crude Amine: To a round-bottom flask containing the crude this compound, add anhydrous potassium carbonate (approximately 10-20 g per 100 mL of amine). Swirl the flask and let it stand for at least one hour to remove any residual water.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux). Ensure all glassware is dry. Use a heating mantle with a magnetic stirrer and add a stir bar or boiling chips to the distillation flask.
-
Distillation:
-
Filter the dried amine into the distillation flask.
-
Begin heating the flask gently.
-
Collect any initial low-boiling fraction (forerun) that comes over at a temperature significantly below the expected boiling point.
-
Carefully collect the main fraction distilling at a constant temperature (around 110°C).
-
Stop the distillation when the temperature begins to rise significantly or when only a small residue remains in the flask.
-
-
Characterization: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification via Hydrochloride Salt Formation
-
Salt Formation:
-
Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or ethanol) with stirring until precipitation of the hydrochloride salt is complete.
-
-
Recrystallization:
-
Isolate the crude salt by filtration and wash it with a small amount of cold, anhydrous diethyl ether.
-
Recrystallize the salt from a suitable solvent or solvent pair (e.g., ethanol/diethyl ether).
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in a minimal amount of water.
-
Cool the solution in an ice bath and slowly add a concentrated aqueous solution of a strong base (e.g., NaOH or K₂CO₃) with stirring until the solution is strongly basic (pH > 12) and the free amine separates as an oily layer.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and dry them over anhydrous potassium carbonate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound. A final distillation can be performed for the highest purity.
-
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing N,N-Diethylallylamine Polymerization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the polymerization of N,N-Diethylallylamine.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of this compound challenging?
The primary challenge in polymerizing this compound, like other allylic monomers, is a process called degradative chain transfer.[1][2][3] During this process, a hydrogen atom is abstracted from the allyl group of the monomer by the growing polymer radical. This creates a very stable, less reactive allylic radical on the monomer, which is slow to initiate a new polymer chain.[2][3] This reaction effectively terminates the growing chain and leads to the formation of only low-molecular-weight polymers (oligomers) and results in very low overall polymer yields.[2][4]
Q2: What is the most effective strategy to achieve higher yields and molecular weights?
The most successful strategy is to polymerize an inorganic acid salt of the monomer (e.g., this compound hydrochloride) rather than the free base.[5][6] This is typically done via radical polymerization in an aqueous or polar solvent.[4][5] Protonating the amine group appears to suppress the degradative chain transfer pathway, allowing for more efficient propagation and the formation of higher molecular weight polymers.[7]
Q3: Which type of initiator should I use for the polymerization?
The choice of initiator is critical for a successful polymerization.
-
Recommended: Azo initiators, particularly those that are water-soluble like 2,2′-azobis(2-amidinopropane) dihydrochloride, and persulfates such as ammonium persulfate have been shown to be effective for polymerizing the hydrochloride salt of N,N-dialkylallylamines.[5]
-
Not Recommended: Peroxide-based initiators like tert-butyl hydroperoxide and hydrogen peroxide have been reported to be ineffective, yielding no polymer under similar conditions.[5]
Q4: What are the optimal reaction conditions (solvent, temperature, concentration)?
-
Solvent: Aqueous solvents are preferred for polymerizing the addition salt of this compound.[5] This includes water, aqueous solutions of inorganic acids (like HCl), or polar organic solvents such as methanol or ethanol.[4][6]
-
Temperature: The polymerization temperature typically ranges from 30°C to 100°C, with 40°C to 70°C being a commonly employed range depending on the initiator's decomposition kinetics.[4]
-
Monomer Concentration: Higher initial monomer concentrations are generally beneficial and can lead to increased polymerization rates.[4][8] Concentrations are often kept high, in the range of 10% to 85% by weight.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Polymer or Extremely Low Yield (<5%) | 1. Wrong Initiator Type: Use of peroxide-based initiators (e.g., hydrogen peroxide, t-butyl hydroperoxide) which are known to be ineffective.[5] 2. Polymerization of Free Base: Attempting to polymerize the this compound free base is highly inefficient due to degradative chain transfer.[4][6] 3. Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerization. | 1. Switch to a recommended initiator: an azo-initiator (e.g., 2,2′-azobis(2-amidinopropane) dihydrochloride) or a persulfate (e.g., ammonium persulfate).[5] 2. Ensure you are polymerizing the inorganic acid salt of the monomer (e.g., this compound HCl).[5] 3. Thoroughly de-gas the reaction mixture before and during polymerization by purging with an inert gas like nitrogen or argon.[3] |
| Low Molecular Weight and/or Low Yield (10-60%) | 1. Sub-optimal Initiator Concentration: The amount of initiator can significantly impact the final molecular weight.[7] 2. Inefficient Chain Propagation: Even when using the salt form, some degree of chain transfer can occur. | 1. Systematically vary the initiator concentration. In some allylic systems, a higher initiator concentration (2-10 mol % relative to the monomer) is beneficial.[6] 2. Increase the monomer concentration to favor propagation over other reactions.[4][8] 3. Optimize the reaction temperature; this may require experimentation as temperature affects both initiation and chain transfer rates.[7] |
| Brown or Discolored Polymer Product | 1. Initiator-Related Side Products: Certain initiators, like ammonium persulfate, have been noted to produce brown-colored solutions upon completion of the polymerization.[5] | 1. If color is a concern, consider using an azo-containing radical initiator, which tends to yield less colored products.[5] 2. Purify the final polymer by precipitation and washing to remove residual initiator fragments and other impurities. |
Data on Reaction Conditions
The following table summarizes representative data for the polymerization of N,N-dialkylallylamine salts, providing a baseline for optimization.
| Monomer | Initiator | Initiator Conc. (mol % vs Monomer) | Solvent | Temp. (°C) | Yield (%) | Mol. Weight (Mw) | Reference |
| This compound HCl | Ammonium Persulfate | Not specified | Water | 85 | 60 | 400 | [5] |
| N,N-Dimethylallylamine HCl | 2,2′-azobis(2-amidinopropane) dihydrochloride | Not specified | Water | 85 | 68 | 500 | [5] |
| N,N-Dimethylallylamine HCl | Ammonium Persulfate | Not specified | Water | 85 | 61 | 600 | [5] |
| N,N-Dimethylallylamine HCl | MAIB | 3.3 | Ethanol | 60 | 95 | 900 | [6] |
| N,N-Dimethylallylamine HCl | MAIB | 2.5 | Methanol | 60 | 69 | 1,400 | [6] |
*MAIB: Methyl 2,2'-azobis(2-methylpropionate)
Experimental Protocols & Visualizations
Protocol 1: Radical Polymerization of this compound Hydrochloride
This protocol describes a general procedure for the aqueous polymerization of this compound hydrochloride using a water-soluble azo initiator.
1. Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
2,2′-azobis(2-amidinopropane) dihydrochloride (or Ammonium Persulfate)
-
Deionized Water
-
Methanol or Acetone (for precipitation)
-
Nitrogen or Argon gas source
2. Procedure:
-
Monomer Salt Preparation: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add this compound. Slowly add an equimolar amount of concentrated HCl dropwise while stirring. Ensure the temperature is kept low during the exothermic reaction. The product is an aqueous solution of this compound hydrochloride.
-
Reaction Setup: Adjust the concentration of the monomer salt solution with deionized water to the desired level (e.g., 50-70 wt%). Equip the flask with a reflux condenser and a gas inlet/outlet.
-
De-gassing: Purge the solution with nitrogen or argon for 30-45 minutes to remove dissolved oxygen.
-
Initiation: Under a positive pressure of inert gas, add the radical initiator (e.g., 2-5 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 60-85°C) and maintain stirring for 12-24 hours.
-
Isolation: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent like methanol or acetone with vigorous stirring.
-
Purification & Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum at 40-50°C to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for this compound HCl Polymerization.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low polymerization yield.
Polymerization Mechanism Pathway
Caption: Key steps in radical polymerization of allylic monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 5. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 6. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N,N-Diethylallylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethylallylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Extend the reaction time and monitor the progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times of 2 to 10 hours are typically reported.[1]
-
Optimize Temperature: Ensure the reaction temperature is within the optimal range. Temperatures between 20°C and 60°C are often preferred.[1]
-
Check Reagent Stoichiometry: An insufficient amount of the allylating agent (e.g., allyl chloride) can lead to incomplete conversion of diethylamine. A slight excess of the allylating agent may be beneficial.
-
-
-
Potential Cause 2: Side Reactions. The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of the quaternary ammonium salt (diallyldiethylammonium halide) due to over-alkylation.[1][2]
-
Solution:
-
Control Stoichiometry: Use a molar excess of diethylamine relative to the allyl halide. This will favor the formation of the tertiary amine over the quaternary salt.
-
Slow Addition of Allyl Halide: Add the allyl halide dropwise to the reaction mixture containing diethylamine. This maintains a low concentration of the allylating agent, minimizing the chance of a second allylation.[1]
-
-
-
Potential Cause 3: Inefficient Phase Transfer. In two-phase reactions (e.g., using an aqueous base), poor mixing can limit the reaction rate.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is vigorously agitated to maximize the interfacial area between the organic and aqueous phases.[1]
-
Use of a Phase Transfer Catalyst (PTC): Consider adding a PTC like a quaternary ammonium salt to facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase.
-
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After purification, my this compound product is still contaminated with impurities. What are these impurities and how can I remove them?
-
Potential Impurity 1: Unreacted Diethylamine.
-
Removal: Diethylamine has a lower boiling point (55.5°C) than this compound (111-113°C). Careful fractional distillation should effectively separate the two.
-
-
Potential Impurity 2: Quaternary Ammonium Salt.
-
Removal: The quaternary ammonium salt is a solid and is typically insoluble in the organic phase. It can be removed by filtration before the work-up.[1] If it remains in the crude product, it can be removed by washing the organic layer with water during the extraction process, as the salt is water-soluble.
-
-
Potential Impurity 3: Diallylamine. This can form if the starting diethylamine is contaminated with monoethylamine.
-
Removal: Diallylamine has a boiling point (111°C) very close to the product, making separation by distillation difficult.[3] Prevention by using pure starting materials is the best approach. If present, preparative gas chromatography or careful fractional distillation with a high-efficiency column may be required.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and cost-effective method for synthesizing this compound?
-
A1: The most common method is the direct allylation of diethylamine with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base like sodium hydroxide or potassium carbonate.[1] This method is often preferred for its simplicity and the use of readily available starting materials.
-
-
Q2: What are the key safety precautions to consider during this synthesis?
-
A2: Diethylamine is a flammable and corrosive liquid with a strong odor.[4] Allyl halides are lachrymators and are toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic, so controlled addition of reagents and proper temperature monitoring are crucial.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By comparing the relative peak areas or spot intensities of the starting materials and the product, you can determine the extent of the reaction.
-
-
Q4: What is a typical work-up and purification procedure for this compound?
-
A4: After the reaction is complete, the mixture is typically cooled. If a solid precipitate (e.g., sodium chloride) has formed, it is removed by filtration. The organic phase is then separated from the aqueous phase. The organic layer is washed with water to remove any remaining salts or water-soluble impurities. It is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or potassium carbonate). The final product is purified by fractional distillation.[3]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Allylation of Diethylamine
| Parameter | Condition A | Condition B | Reference |
| Allylating Agent | Allyl Chloride | Allyl Bromide | [1] |
| Base | 50% aq. NaOH | Solid K₂CO₃ | [1] |
| Solvent | n-hexane | Acetonitrile | [1] |
| Temperature | 30°C | Reflux (approx. 82°C) | [1] |
| Reaction Time | 3-8 hours | 6-12 hours | [1] |
| Typical Yield | Moderate to Good | Good to High | - |
Note: Yields are dependent on the specific experimental setup and scale.
Experimental Protocols
Key Experiment: Synthesis of this compound via Allylation of Diethylamine
This protocol is a representative example for the synthesis of this compound.
Materials:
-
Diethylamine
-
Allyl Chloride
-
Sodium Hydroxide (50% aqueous solution)
-
n-Hexane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (or other drying agent)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add diethylamine and n-hexane. Cool the flask in an ice bath.
-
Reagent Addition: While vigorously stirring the mixture, slowly add the 50% aqueous sodium hydroxide solution. Subsequently, add allyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 20-30°C.[1]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 3-6 hours. Monitor the reaction progress by GC or TLC.[1]
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer with deionized water (2 x 50 mL for a 1 mole scale reaction) to remove any remaining sodium hydroxide and sodium chloride.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation at atmospheric pressure. Collect the fraction boiling at 111-113°C.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
Common issues in the handling and storage of allylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylamines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of allylamines in experiments.
Issue 1: Inconsistent experimental results or suspected sample degradation.
-
Question: My experimental results using an allylamine are inconsistent. I suspect the starting material may have degraded. How can I confirm this and what are the likely causes?
-
Answer: Inconsistent results are often linked to the degradation of the allylamine. Allylamines can degrade over time, especially when exposed to light, heat, or oxygen.[1] Degradation can lead to the formation of impurities that may interfere with your reaction.
To confirm degradation, you can perform analytical tests such as Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Fourier-Transform Infrared Spectroscopy (FTIR) to assess the purity of your allylamine sample. A comparison of the results from a fresh sample with the suspect sample can reveal the presence of degradation products.
Common Causes of Degradation:
-
Improper Storage: Storing allylamines in improperly sealed containers, at room temperature, or in areas exposed to light can accelerate degradation.
-
Presence of Oxidizing Agents: Allylamines are reactive with strong oxidizing agents.[2][3]
-
Contamination: Contamination with metals, especially copper and its alloys, can catalyze degradation.[2][4]
-
Issue 2: Polymerization of allylamine during storage or reaction.
-
Question: I observed the formation of a viscous liquid or solid in my allylamine container/reaction. Is this polymerization and how can I prevent it?
-
Answer: The formation of a viscous substance or solid is a strong indication of polymerization. Allylamine can polymerize, and this process can be initiated by the presence of radical initiators or exposure to heat.[5] While hazardous polymerization is generally not considered a spontaneous event under normal storage conditions, contamination or improper handling can trigger it.[2]
Prevention of Unwanted Polymerization:
-
Storage Conditions: Store allylamine in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2][6]
-
Inert Atmosphere: For long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative processes that may lead to polymerization.[7]
-
Inhibitors: For bulk storage, polymerization inhibitors may be added. Check the manufacturer's specifications for your allylamine.
-
Avoid Contaminants: Ensure all containers and equipment are clean and free from contaminants that could act as polymerization initiators.
-
Issue 3: Safety concerns during handling, such as strong odor or irritation.
-
Question: I noticed a very strong, pungent ammonia-like odor when working with allylamine, and experienced some irritation. What are the necessary safety precautions?
-
Answer: Allylamine is a volatile liquid with a strong, pungent ammonia-like odor.[3][8] It is toxic and corrosive, and can be absorbed through the skin, by inhalation, or by ingestion.[4] Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[3][4][9]
Mandatory Safety Precautions:
-
Ventilation: Always handle allylamines in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][10]
-
Personal Protective Equipment (PPE):
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, flush with water for several minutes and seek immediate medical attention.[4] If inhaled, move to fresh air and seek medical attention.[4]
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for allylamines?
-
A1: Allylamines should be stored in tightly closed containers in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2] The storage area should be designated for flammable and corrosive liquids. It is also recommended to store them under an inert atmosphere, such as nitrogen, to prevent oxidation and degradation.[7]
-
-
Q2: Which materials are incompatible with allylamines?
-
Q3: Can I store allylamines in a refrigerator?
-
A3: While allylamines should be kept cool, storing them in a standard refrigerator is not recommended due to the risk of ignition from electrical components. Use a refrigerator specifically designed for the storage of flammable materials.
-
Safety and Disposal
-
Q4: What should I do in case of an allylamine spill?
-
A4: In the event of a spill, evacuate the area and remove all ignition sources.[10] Wear appropriate PPE, including respiratory protection.[10] Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[6][10] Do not allow the spill to enter drains or waterways.[7]
-
-
Q5: How should I dispose of waste allylamine?
-
A5: Dispose of waste allylamine and contaminated materials according to local, state, and federal regulations. It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Technical Properties
-
Q6: What are some common impurities found in allylamine?
-
Q7: How does the structure of allylamines relate to their use as antifungals?
-
A7: Allylamine-based antifungal drugs, like terbinafine, function by inhibiting the enzyme squalene epoxidase in fungi.[11] This enzyme is a key component in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.[11] By blocking this pathway, allylamines disrupt the fungal cell membrane, leading to cell death.[4]
-
Quantitative Data
Table 1: Physical and Chemical Properties of Allylamine
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇N | [10] |
| Molecular Weight | 57.09 g/mol | [10] |
| Boiling Point | 55-58 °C (131-136 °F) | [3][10] |
| Melting Point | -88 °C (-126 °F) | [3][10] |
| Flash Point | -29 °C (-20 °F) | [3][10] |
| Autoignition Temperature | 374 °C (705 °F) | [3][10] |
| Density | 0.761 g/mL at 25 °C | [10] |
| Vapor Density | 2.0 (vs air) | [10] |
| Solubility | Miscible with water, alcohol, ether, and chloroform | [10][12] |
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation |
| Temperature | Cool |
| Light | Avoid direct sunlight |
| Atmosphere | Inert (e.g., Nitrogen) is preferable |
| Container | Tightly sealed, approved for flammable liquids |
| Incompatibilities | Store away from acids, oxidizing agents, and certain metals |
Experimental Protocols
Protocol 1: Purity Analysis of Allylamine by Gas Chromatography (GC)
This protocol is a representative method for determining the purity of an allylamine sample.
-
Objective: To quantify the percentage of allylamine and detect volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Materials:
-
Allylamine sample
-
High-purity solvent for dilution (e.g., methanol or ethanol)
-
GC vial with septum cap
-
-
GC Conditions:
-
Column: DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalent polar capillary column.
-
Injector Temperature: 220 °C
-
Detector Temperature: 260 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 6 minutes.
-
Ramp: 20 °C/min to 200 °C.
-
Hold at 200 °C for 7.5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the allylamine sample in the chosen solvent (e.g., 1% v/v).
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The peak area of allylamine relative to the total peak area of all components gives an estimate of the purity. Impurities will appear as separate peaks.
-
Protocol 2: Analysis of Allylamine Degradation by FTIR Spectroscopy
-
Objective: To identify changes in the functional groups of allylamine, indicating degradation.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply a small drop of the allylamine sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic peaks of allylamine (e.g., N-H stretching, C=C stretching, C-N stretching).
-
Compare the spectrum of a stored or suspected degraded sample to that of a fresh, pure sample. The appearance of new peaks (e.g., C=O stretching around 1700 cm⁻¹ indicating oxidation) or changes in peak intensities can signify degradation.
-
Visualizations
Caption: A typical experimental workflow for the safe handling of allylamines.
Caption: A logic diagram for troubleshooting inconsistent experimental results.
Caption: The ergosterol biosynthesis pathway and the inhibitory action of allylamines.
References
- 1. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. mdpi.com [mdpi.com]
- 5. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving N,N-Diethylallylamine
Welcome to the technical support center for reactions involving N,N-Diethylallylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when handling this compound?
A1: this compound is a flammable liquid and vapor, and it can cause severe skin burns and eye damage. It is also harmful if inhaled. Therefore, it is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn. Ensure that an emergency eyewash station and safety shower are readily accessible.
Q2: How should this compound be properly stored?
A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation over time.
Q3: What are the common impurities found in commercial this compound and how can they be removed?
A3: Common impurities may include starting materials from its synthesis, such as diethylamine and allyl halides, as well as oxidation and hydrolysis byproducts. Purification can be achieved through vacuum distillation. For removal of polar impurities, column chromatography on silica gel can be effective, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking of the amine on the acidic silica gel.
Troubleshooting Guides
Reaction Type 1: Cope Elimination of this compound N-oxide
The Cope elimination is a thermal decomposition of a tertiary amine oxide to an alkene and a hydroxylamine. In the case of this compound, it must first be oxidized to its N-oxide, which then undergoes elimination.
Q: My Cope elimination of this compound N-oxide is resulting in a low yield of the desired diene product. What are the potential causes and solutions?
A: Low yields in a Cope elimination can stem from several factors related to the N-oxide formation and the elimination step itself.
| Potential Cause | Troubleshooting Steps |
| Incomplete N-oxide formation | The oxidation of the tertiary amine to the N-oxide is the first critical step. Ensure you are using a sufficient excess of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). Monitor the oxidation step by TLC or NMR to confirm the disappearance of the starting amine before proceeding with the thermal elimination. If the reaction is sluggish, consider a more reactive oxidizing agent. |
| Decomposition of the N-oxide | Amine oxides can be unstable. It is often best to generate the N-oxide in situ and proceed directly to the elimination step without isolation.[1] If you must isolate the N-oxide, do so at low temperatures and store it under an inert atmosphere. |
| Suboptimal elimination temperature | The thermal elimination requires a specific temperature range. If the temperature is too low, the reaction will be slow or may not proceed at all. If it is too high, it could lead to decomposition of the product or starting material. The ideal temperature is often between 120-160°C.[2] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific substrate. |
| Unfavorable stereochemistry for elimination | The Cope elimination proceeds through a syn-periplanar transition state.[1][3] If the hydrogen to be eliminated and the N-oxide group cannot achieve this five-membered cyclic arrangement due to steric hindrance or conformational rigidity, the reaction will be slow or will not occur. While this is less of a concern for the flexible allyl group, it is a critical consideration for more complex substrates. |
| Solvent effects | The choice of solvent can significantly impact the rate of the Cope elimination. Aprotic solvents are known to accelerate the reaction.[1][2] If you are using a protic solvent, consider switching to an aprotic solvent like DMSO or DMF. |
Reaction Type 2: this compound as a Nucleophile in Substitution Reactions
This compound can act as a nucleophile, for example, in the quaternization reaction with an alkyl halide to form a quaternary ammonium salt.
Q: I am observing a slow or incomplete reaction when using this compound as a nucleophile. What could be the issue?
A: The nucleophilicity of tertiary amines can be influenced by several factors.
| Potential Cause | Troubleshooting Steps |
| Steric hindrance | The diethyl and allyl groups on the nitrogen atom can create steric bulk, which may hinder its approach to a sterically congested electrophilic center. If possible, consider using a less sterically hindered electrophile. |
| Poor leaving group on the electrophile | The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group. Ensure your electrophile has a good leaving group (e.g., iodide, bromide, or triflate). If you are using a chloride, you might need to use higher temperatures or longer reaction times. |
| Solvent choice | For SN2 reactions, a polar aprotic solvent such as acetonitrile or DMF is generally preferred as it can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. |
| Formation of amine salts | If there are any acidic protons in the reaction mixture, the amine can be protonated to form an ammonium salt, which is not nucleophilic. Ensure your reaction is carried out under anhydrous and non-acidic conditions. The addition of a non-nucleophilic base can sometimes be beneficial to scavenge any protons that may be generated. |
Reaction Type 3: this compound as a Base in Elimination Reactions
With a pKa of its conjugate acid around 10-11, this compound can be used as a base in elimination reactions.
Q: I am getting a mixture of substitution and elimination products when using this compound as a base. How can I favor the elimination product?
A: The competition between substitution and elimination is a common issue.
| Potential Cause | Troubleshooting Steps |
| Substrate structure | The structure of the substrate plays a crucial role. Tertiary substrates will favor elimination. For primary substrates, substitution is often the major pathway. For secondary substrates, a mixture is common. |
| Steric hindrance of the base | This compound is a moderately hindered base. To further favor elimination, especially for primary and secondary substrates, consider using a more sterically hindered base, such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). |
| Reaction temperature | Higher temperatures generally favor elimination over substitution. If you are running the reaction at room temperature, try increasing the temperature. |
| Solvent effects | A less polar solvent can favor elimination. If you are using a very polar solvent, consider switching to a solvent with lower polarity. |
Experimental Protocols
Key Experiment: Cope Elimination of this compound N-oxide (Illustrative Protocol)
This protocol describes a general procedure for the in-situ formation of this compound N-oxide followed by its thermal decomposition.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
N-oxide Formation:
-
Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq.) in DCM to the stirred amine solution.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.
-
-
Cope Elimination:
-
The crude this compound N-oxide is then heated in a suitable high-boiling aprotic solvent (e.g., DMSO or DMF) or neat under vacuum.
-
The temperature is typically raised to 120-160 °C.[2]
-
The elimination product, a diene, can be collected by distillation as it is formed.
-
The progress of the reaction can be monitored by the disappearance of the N-oxide.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Cope elimination.
References
Preventing side reactions of the allyl group during synthesis
Technical Support Center: Allyl Group Synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help prevent and troubleshoot side reactions involving the allyl group during multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the allyl group during synthesis?
A1: The allyl group is generally stable under many conditions, but its reactivity can lead to several side reactions. The most common issues include:
-
Isomerization: The double bond can migrate from the terminal position (prop-2-enyl) to an internal position (prop-1-enyl), forming a more thermodynamically stable internal olefin. This is frequently catalyzed by transition metal residues (e.g., from catalysts used in previous steps) or strong bases.[1]
-
Allylic Rearrangement: Nucleophilic substitution reactions can occur at the γ-carbon of the allyl system instead of the α-carbon, leading to a rearranged product. This is known as an S_N2' reaction.
-
Oxidation: The double bond is susceptible to oxidation by various reagents (e.g., osmium tetroxide, ozone, or even air under certain conditions), which can lead to diols, aldehydes, or cleavage of the group.[2][3]
-
Polymerization: Under strongly acidic conditions, the allyl group's double bond can be protonated, initiating cationic polymerization, which results in the formation of polymer byproducts.[4]
Q2: My allyl ether is isomerizing to a prop-1-enyl ether. How can I prevent this?
A2: Isomerization is a common problem, often catalyzed by trace metals or basic conditions. To prevent this:
-
Purify Intermediates: Ensure that any transition metal catalysts (e.g., Pd, Ru, Rh) from previous steps are thoroughly removed via methods like column chromatography, washing with a chelating agent (e.g., EDTA), or using metal scavengers.
-
Control Basicity: Avoid excessively strong bases if your molecule is sensitive. While methods exist to intentionally cause this isomerization for deprotection (e.g., using KOtBu), unintentional isomerization can be minimized by using milder bases or carefully controlling reaction stoichiometry and temperature.[2]
-
Additive Use: In some specific reactions, like cross-metathesis, additives such as phenol can suppress unwanted double bond isomerization.
Q3: Why is the allyl group considered a useful protecting group?
A3: The allyl group is a versatile protecting group for alcohols, amines, and carboxylic acids due to several key advantages:
-
Orthogonality: Allyl groups are stable under a wide range of acidic and basic conditions used to remove other common protecting groups like Boc, Fmoc, and silyl ethers.[2][5]
-
Mild Deprotection: They can be removed under very mild and specific conditions, typically using a palladium(0) catalyst, which preserves sensitive functional groups elsewhere in the molecule.[6][7]
-
Low Steric Hindrance: The small size of the allyl group generally does not interfere with nearby reaction centers.[5]
Troubleshooting Guide
Problem: My palladium-catalyzed allyl deprotection is incomplete or fails entirely.
An incomplete deprotection can be frustrating. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for incomplete allyl deprotection.
Problem: I'm observing an unexpected byproduct with the same mass as my starting material.
This often indicates isomerization of the allyl group, which is a common side reaction catalyzed by transition metals.
Caption: Simplified mechanism of allyl group isomerization.
Solution:
-
Analyze the Byproduct: Use ¹H NMR to confirm the presence of a prop-1-enyl group (look for signals in the vinylic region with different coupling constants compared to the starting material).
-
Metal Scavenging: Before the reaction step where isomerization is observed, pass the substrate through a plug of silica gel or treat it with a metal scavenger to remove trace catalyst residues from prior steps.
-
Optimize Reaction Conditions: If the isomerization occurs during a specific reaction, try running it at a lower temperature or for a shorter duration.
Data Presentation: Comparison of Allyl Deprotection Methods
The choice of deprotection method depends on the substrate and the presence of other functional groups. The following table summarizes common methods for cleaving allyl ethers.
| Method/Reagents | Substrate Type | Temp. (°C) | Time | Yield (%) | Notes & Citation |
| Transition Metal-Catalyzed | |||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | Reflux (MeOH) | 1 h | 82-97 | Selective for aryl allyl ethers over alkyl ones.[6] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 0 | 50 min | High | Effective for allyl esters.[8] |
| Pd(PPh₃)₄ / PhSiH₃ | Alloc-protected amine | 40 | 2 x 5 min | >98 | Fast deprotection, compatible with microwave heating.[9] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | N/A | N/A | High | Tolerates a broad range of functional groups.[2] |
| Oxidative Cleavage | |||||
| OsO₄ (cat.), NMO, NaIO₄ | O- and N-allyl groups | Room Temp. | 4-5 days | High | One-pot method, near-neutral pH.[3] |
| I₂ / DMSO | Allyl aryl ether | 130 | 1-4 h | High | Economical and selective for aryl allyl ethers.[8][10] |
| Isomerization-Hydrolysis | |||||
| [(PPh₃)₃RuCl₂] then H⁺ | O-allyl glycoside | Reflux | 4 h (isomerization) | High | Two-step process; useful for base-sensitive substrates.[8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of an Aryl Allyl Ether
This protocol is a general method for the cleavage of an aryl allyl ether using a palladium catalyst and a base.[6]
-
Reagents and Materials:
-
Aryl allyl ether substrate (1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (4 equiv.)
-
Methanol (MeOH), anhydrous
-
Standard reaction glassware, nitrogen/argon atmosphere setup
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl allyl ether substrate, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous methanol to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1 hour), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.
-
Protocol 2: Oxidative Cleavage of an Allyl Ether using OsO₄/NaIO₄
This one-pot protocol removes O- and N-allyl groups under near-neutral pH via dihydroxylation and subsequent periodate cleavage.[3]
-
Reagents and Materials:
-
Allyl-protected substrate (1 equiv.)
-
Osmium tetroxide (OsO₄) (0.01 equiv., e.g., as a 2.5 wt% solution in t-BuOH)
-
4-Methylmorpholine N-oxide (NMO) (1.5 equiv.)
-
Sodium periodate (NaIO₄) (4 equiv.)
-
1,4-Dioxane and Water (e.g., 3:1 v/v)
-
Standard reaction glassware
-
-
Procedure:
-
Dissolve the allyl-protected substrate in the dioxane/water solvent mixture in a round-bottom flask.
-
Add 4-methylmorpholine N-oxide (NMO) and sodium periodate (NaIO₄) to the solution.
-
Add the catalytic amount of osmium tetroxide solution. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature. The reaction can be slow, taking several days. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Decision-Making Visualization
Choosing the correct deprotection strategy is critical for success. This diagram outlines a decision-making process based on the properties of your substrate.
Caption: Decision tree for selecting an allyl deprotection strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for N,N-Diethylallylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving N,N-Diethylallylamine and related allylic amines.
Section 1: General Catalyst Selection & Troubleshooting
This section addresses initial considerations and common issues applicable to various reaction types involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a catalyst for a reaction with this compound?
A1: The primary factors include the desired transformation (e.g., metathesis, hydrogenation, oxidation), the functional group tolerance of the catalyst, and the potential for the amine group to act as a catalyst poison.[1][2] this compound's tertiary amine functionality can coordinate to metal centers, potentially deactivating certain catalysts, especially those based on palladium.[2] Therefore, robust catalysts or the use of specific ligands may be necessary to achieve high reactivity and selectivity.[3]
Q2: My reaction is not proceeding. What are the first troubleshooting steps?
A2: First, verify the purity of your this compound substrate and solvents, as impurities can poison the catalyst. Ensure your reaction is set up under the correct atmosphere (e.g., inert gas for oxygen-sensitive catalysts like Grubbs catalysts).[4] Confirm the catalyst's activity; if it's old or has been improperly stored, it may be inactive. Finally, check the reaction temperature and concentration, as these parameters can significantly influence reaction rates.
General Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (improper storage/handling). | Use a fresh batch of catalyst. For air/moisture-sensitive catalysts, ensure handling under an inert atmosphere.[4] |
| Catalyst poisoning by impurities or the amine substrate. | Purify the substrate and solvents. Consider using a catalyst known to be more tolerant to amines or add a co-catalyst/ligand to mitigate poisoning.[2][5] | |
| Incorrect reaction conditions (temperature, pressure, solvent). | Review literature for optimal conditions for the specific catalyst and reaction type. Perform a small optimization screen. | |
| Low Selectivity / Multiple Products | Non-specific catalyst. | Choose a more selective catalyst. For example, in hydrogenation, Raney Nickel is considered non-specific and may reduce other functional groups.[6] |
| Isomerization of the starting material or product. | Add an isomerization inhibitor if applicable. For metathesis, certain additives can prevent undesirable isomerization.[7] | |
| Reaction proceeding through multiple pathways. | Adjust reaction conditions (e.g., temperature, solvent) to favor the desired pathway. The concept of "site isolation" in catalyst design is crucial for preventing undesired sequential oxidations.[8] |
Section 2: Olefin Metathesis
Olefin metathesis is a powerful tool for forming C-C double bonds. For substrates like N,N-diallylamines (a close relative of this compound), Ring-Closing Metathesis (RCM) is a common application.
Frequently Asked Questions (FAQs)
Q3: Which catalysts are effective for Ring-Closing Metathesis (RCM) of diallylated amines?
A3: Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely used and highly effective.[1] Second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally show higher activity and stability.[9] For reactions in aqueous media, specially designed water-soluble Grubbs catalysts have been developed.[1] The Stewart-Grubbs and Hoveyda-Grubbs second-generation catalysts have shown good to moderate yields in the cross-metathesis of substrates containing nitrogen functional groups.[10]
Troubleshooting Guide: Olefin Metathesis
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls | Catalyst decomposition. | Ensure the reaction is run under an inert atmosphere (argon or nitrogen) as Grubbs catalysts in solution are vulnerable to oxygen.[4] Removing the ethylene byproduct by bubbling an inert gas through the mixture can also improve catalyst lifetime.[4] |
| Low Yield | Poor catalyst initiation or activity with the specific substrate. | Switch to a more active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst.[10] For sterically hindered substrates, specialized catalysts may be required.[4] |
| E/Z Selectivity Issues | Catalyst choice. | For selective formation of Z-alkenes, specific catalysts like the Hoveyda Grubbs Catalyst® M2001 and M2002 can be used.[4] |
Quantitative Data: Catalyst Performance in RCM of Diallylated Substrates
| Catalyst | Substrate | Solvent | Yield (%) | Reference |
| Ammonium-tagged catalyst 3 | N,N-diallyl-N,N-dimethylammonium chloride | H₂O | 36% | [11] |
| Ammonium-tagged catalyst 4 | N,N-diallyl-N,N-dimethylammonium chloride | H₂O | >95% | [11] |
| Hoveyda-Grubbs 2nd Gen. (III) | Benzyl ether olefin + Methallyl chloride | CH₂Cl₂ | Good Yield | [10] |
| Stewart-Grubbs (IV) | Benzyl ether olefin + Methallyl chloride | Good Yield | [10] |
Experimental Protocol: General Procedure for Ring-Closing Metathesis
This protocol is a general guideline and should be adapted for the specific substrate and catalyst.
-
Preparation: In a glovebox or under an inert atmosphere, add the N,N-diallylated amine substrate (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) to the desired concentration (typically 0.01-0.1 M).
-
Catalyst Addition: Add the chosen Grubbs-type catalyst (e.g., Grubbs II, 1-5 mol%) to the stirred solution.
-
Reaction: Seal the flask and stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS. The removal of the ethylene byproduct can be facilitated by applying a vacuum or a gentle stream of argon.[4]
-
Quenching: Once the reaction is complete, add a quenching agent like ethyl vinyl ether to deactivate the catalyst.
-
Workup: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the desired cyclic amine.
Section 3: Hydrogenation
Hydrogenation is used to reduce the carbon-carbon double bond of the allyl group.
Frequently Asked Questions (FAQs)
Q4: What is the recommended catalyst for the hydrogenation of the allyl group in this compound?
A4: Raney Nickel is a versatile and widely used catalyst for the hydrogenation of carbon-carbon double bonds.[6][12] It is effective under various pressures and temperatures and is not as easily poisoned by sulfur compounds as some other catalysts.[6] Palladium on carbon (Pd/C) is another common choice, but its activity can be inhibited by amine-containing substrates, which act as catalyst poisons.[2][5]
Troubleshooting Guide: Hydrogenation
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction (Pd/C) | Catalyst poisoning by the amine. | Increase catalyst loading. Consider using a more amine-tolerant catalyst like Pd(OH)₂/C (Pearlman's catalyst).[2] The addition of a nitrogen-containing base like ethylenediamine can sometimes suppress unwanted side reactions.[5] |
| Incomplete Reaction (Raney Ni) | Inactive catalyst. | Use freshly prepared or activated Raney Nickel. Raney Nickel is pyrophoric when dry and must be handled as a slurry under water or a suitable solvent.[6] |
| Hydrogenolysis (Debenzylation, etc.) | Catalyst is not selective. | If other reducible functional groups are present (e.g., benzyl ethers), a more chemoselective catalyst system may be needed. Modifying Pd/C with poisons like 2,2'-dipyridyl can increase selectivity.[5] |
Experimental Protocol: General Procedure for Hydrogenation with Raney Nickel
Safety Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.
-
Preparation: To a hydrogenation flask or autoclave, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Carefully add Raney Nickel (typically 5-10 wt% of the substrate) as a slurry in the same solvent. The catalyst should be washed with the reaction solvent before use to remove residual water.[13]
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm) and stir the mixture vigorously at room temperature or with heating.[12]
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS or NMR.
-
Workup: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Wash the filter cake with the solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.
Section 4: Visualized Workflows and Logic
Catalyst Selection Logic
Caption: Decision tree for initial catalyst selection.
General Experimental Workflow
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. React App [pmc.umicore.com]
- 5. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Olefin Metathesis [Catalysis] | TCI Deutschland GmbH [tcichemicals.com]
- 10. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 11. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Monitoring the Polymerization of N,N-Diethylallylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of N,N-Diethylallylamine polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is monitoring the polymerization of this compound crucial?
A1: Monitoring the polymerization of this compound is essential to ensure the reaction proceeds to completion, to determine the molecular weight and molecular weight distribution of the resulting polymer, and to quantify the amount of residual monomer. Some monomers can be toxic, and their presence can negatively impact the polymer's properties and performance in biomedical applications[1].
Q2: What are the common challenges encountered during the polymerization of allylamines like this compound?
A2: A primary challenge in the polymerization of allylic monomers is degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from the methylene group of another monomer, creating a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain. This often leads to the formation of low molecular weight oligomers or polymers[2]. N,N-dialkylallylamines, in particular, do not easily undergo polymerization and may result in low yields[3].
Q3: What are the primary analytical techniques for monitoring this compound polymerization?
A3: The most common and effective techniques for monitoring the polymerization of this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine monomer conversion and polymer structure[4][5].
-
Gas Chromatography (GC): To quantify the concentration of residual this compound monomer[1].
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer[6][7][8].
Q4: How can I increase the molecular weight of my poly(this compound)?
A4: Obtaining high molecular weight polymers from allylamines can be challenging. Polymerization of N,N-dialkylallylamine in the presence of a radical initiator often results in low yields of a polymer[3]. However, specific radical polymerization initiators containing an azo group and a cationic nitrogen atom in their molecule have been shown to be effective for polymerizing allylamine salts to a high degree[9][10]. Optimizing reaction conditions such as monomer concentration, initiator concentration, temperature, and solvent can also influence the molecular weight[3][11].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Monomer Conversion | 1. Inactive or insufficient initiator. 2. Presence of inhibitors (e.g., oxygen). 3. Suboptimal reaction temperature. 4. Degradative chain transfer.[2] | 1. Use a fresh initiator or increase its concentration. Consider initiators known to be effective for allylamines.[9][10] 2. Degas the reaction mixture thoroughly (e.g., with nitrogen or argon). 3. Optimize the reaction temperature according to the initiator's half-life. 4. Increase the monomer concentration. |
| Low Polymer Yield | 1. Premature termination of the polymerization. 2. Precipitation of the polymer during the reaction. 3. Inefficient polymer isolation/purification. | 1. Extend the reaction time. 2. Choose a solvent in which both the monomer and polymer are soluble. For cationic polymers, adding salt to the solvent can prevent ionic interactions that may lead to precipitation.[6] 3. Optimize the precipitation and washing steps to minimize loss of polymer. |
| Broad Molecular Weight Distribution (High PDI) | 1. Multiple termination pathways. 2. Chain transfer reactions. 3. Non-uniform reaction conditions (e.g., poor mixing, temperature gradients). | 1. Consider controlled polymerization techniques if a narrow PDI is critical. 2. Adjust monomer and initiator concentrations. 3. Ensure efficient stirring and uniform heating of the reaction mixture. |
| Inconsistent GPC/SEC Results | 1. Ionic or hydrophobic interactions between the polymer and the GPC column material. 2. Inappropriate mobile phase (eluent). 3. Column degradation. | 1. Poly(allylamine) is a cationic polymer; select an eluent that prevents ionic and hydrophobic interactions.[6] 2. Add salt (e.g., sodium nitrate) to the eluent to suppress ionic interactions. A common eluent for poly(allylamine) is 0.5M acetic acid + 0.1M – 0.2M sodium nitrate.[6] 3. Use a guard column and ensure the mobile phase is filtered. |
| High Residual Monomer Content | 1. Incomplete polymerization reaction. 2. Inefficient removal of monomer after polymerization. | 1. Increase reaction time or initiator concentration. 2. Optimize the polymer precipitation and washing procedure. Consider dialysis or ultrafiltration for more efficient removal of small molecules.[9] |
Experimental Protocols
Monitoring Monomer Conversion by ¹H NMR Spectroscopy
This protocol allows for the determination of the extent of polymerization by comparing the integral of a monomer vinyl proton signal with that of a stable proton signal present in both the monomer and polymer.
Methodology:
-
Sample Preparation: At various time points during the polymerization, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the polymerization by adding a radical inhibitor or by rapid cooling. Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
NMR Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify the vinyl proton signals of the this compound monomer (typically in the range of 5-6 ppm).
-
Identify a proton signal that remains unchanged during the polymerization, for example, the methyl protons of the ethyl groups.
-
Calculate the monomer conversion using the following formula: Conversion (%) = [1 - (Integral of vinyl protons at time t / Integral of stable protons at time t) / (Integral of vinyl protons at time 0 / Integral of stable protons at time 0)] x 100
-
Quantifying Residual Monomer by Gas Chromatography (GC)
This protocol is used for the precise quantification of unreacted this compound monomer in the final polymer sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the final polymer product.
-
Dissolve the polymer in a suitable solvent.
-
Extract the residual monomer into an appropriate organic solvent (e.g., using liquid-liquid extraction)[12].
-
Alternatively, for volatile monomers, headspace GC can be employed, which avoids direct injection of the polymer solution[13].
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the sample.
-
GC Analysis:
-
Inject the prepared sample and the standard solutions into the GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)[1].
-
Use an appropriate GC column and temperature program to achieve good separation of the monomer from the solvent and any other volatile impurities.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in the chromatograms of the sample and the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the residual monomer in the sample by using the calibration curve.
-
Determining Molecular Weight by GPC/SEC
This protocol is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized poly(this compound).
Methodology:
-
Sample Preparation: Dissolve a known concentration of the purified polymer in the GPC mobile phase. Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
GPC System and Conditions:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Select appropriate columns for the expected molecular weight range.
-
For poly(this compound), which is a cationic polymer, it is crucial to use a mobile phase that minimizes interactions with the column packing material. An aqueous buffer with added salt is often suitable[6]. For instance, 0.5M acetic acid with 0.1-0.2M sodium nitrate can be an effective eluent[6].
-
-
Calibration: Calibrate the GPC system using polymer standards of known molecular weight and narrow PDI (e.g., polyethylene glycol, polystyrene).
-
Data Analysis:
-
Inject the prepared polymer solution into the GPC system.
-
The software will use the calibration curve to calculate Mn, Mw, and PDI from the chromatogram of the sample.
-
Visualizations
Caption: Workflow for monitoring this compound polymerization.
Caption: Troubleshooting logic for low monomer conversion.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. shodexhplc.com [shodexhplc.com]
- 7. Detailed GPC analysis of poly(N-isopropylacrylamide) with core cross-linked star architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of residual monomer in polymer latex by full evaporation headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in N,N-Diethylallylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of impurities in N,N-Diethylallylamine. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and structured data tables.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound and how are they formed?
A1: Impurities in this compound typically originate from its synthesis process. The most common synthetic route is the allylation of diethylamine with an allyl halide. Potential impurities from this process include:
-
Unreacted Starting Materials: Diethylamine and allyl halide may be present due to incomplete reaction.
-
Over-allylation Product: Triethylallylammonium halide, a quaternary ammonium salt, can form if the product this compound reacts further with the allyl halide.
-
Side-reaction Products: Depending on the reaction conditions, side-products from elimination reactions of the allyl halide or other side reactions may be present.[1][2]
-
Related Tertiary Amines: If the starting materials are not pure, other tertiary amines may be formed as impurities.
Another potential synthetic route is the reductive amination of an appropriate aldehyde with diethylamine.[3][4][5][6] Impurities from this process can include:
-
Residual Aldehyde and Diethylamine: Incomplete reaction can leave starting materials.
-
Imine Intermediate: The intermediate imine formed between the aldehyde and diethylamine may not be fully reduced.
-
Byproducts of the Reducing Agent: The choice of reducing agent can lead to specific byproducts.
Q2: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile impurities and quaternary ammonium salts. Due to the basic nature of amines, mixed-mode chromatography can be effective.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any significant impurities. 1H and 13C NMR are essential.[12][13][14][15]
Q3: How can I store this compound to minimize degradation?
A3: this compound, like many tertiary amines, can be susceptible to oxidation and degradation over time.[16][17] To ensure its stability, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. Avoid contact with strong oxidizing agents.
Troubleshooting Guides
GC-MS Analysis
Q1: I am observing significant peak tailing for the this compound peak in my GC-MS analysis. What could be the cause and how can I fix it?
A1: Peak tailing for amines in GC is a common issue, often caused by interactions with active sites in the GC system.[18][19][20][21][22]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Active Sites in the Injector Liner | Use a deactivated liner or a liner with glass wool that is also deactivated. Replace the liner regularly. |
| Column Contamination | Trim the first few centimeters of the column. If tailing persists, the column may need to be replaced. |
| Active Sites on the Column | Use a column specifically designed for amine analysis (e.g., a base-deactivated column). |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[19][21] |
HPLC Analysis
Q2: I am having trouble with poor peak shape and inconsistent retention times for this compound in my reverse-phase HPLC method. What can I do?
A2: Basic compounds like amines can be challenging to analyze by traditional reverse-phase HPLC due to interactions with residual silanols on the silica-based stationary phase.[23][24]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Silanol Interactions | Use a mobile phase with a pH that keeps the amine protonated (e.g., pH < 3) or use a column with end-capping. Alternatively, a mixed-mode column with both reverse-phase and ion-exchange characteristics can be very effective for separating amines.[10] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions. Ensure the mobile phase is well-buffered. |
| Column Degradation | If the column is old or has been used with harsh mobile phases, it may need to be replaced. |
Experimental Protocols
GC-MS for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity, base-deactivated capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 300.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
HPLC for Non-Volatile Impurities
-
Instrumentation: High-performance liquid chromatograph with a UV or charged aerosol detector (CAD).
-
Column: A mixed-mode column (e.g., Primesep 200) or a C18 column with a suitable mobile phase.[10]
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or ammonium formate, depending on the detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or CAD.
-
Sample Preparation: Dilute the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
NMR for Structural Confirmation and Impurity Identification
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiments:
-
1H NMR: To identify and quantify proton signals. The N-H protons of primary and secondary amines will appear as broad signals.[12][13][14]
-
13C NMR: To identify the carbon skeleton and any carbon-containing impurities.
-
DEPT-135: To differentiate between CH, CH2, and CH3 groups.
-
2D NMR (COSY, HSQC): To establish connectivity and confirm the structure of impurities if present at sufficient concentration.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.
Visualizations
Caption: Potential impurity formation during the synthesis of this compound.
Caption: Workflow for the characterization of impurities in this compound.
Caption: Troubleshooting guide for peak tailing in GC analysis of amines.
References
- 1. WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. bre.com [bre.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jove.com [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. nva.sikt.no [nva.sikt.no]
- 17. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 18. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 24. labcompare.com [labcompare.com]
Validation & Comparative
A Comparative Guide to the Polymerization of N,N-Diethylallylamine and N,N-Dimethylallylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization behavior of N,N-Diethylallylamine (DEAA) and N,N-Dimethylallylamine (DMAA). Due to the inherent challenges in the free-radical polymerization of allylic monomers, this comparison focuses on the polymerization of their hydrochloride salts, a common strategy to achieve higher molecular weight polymers. Direct, side-by-side comparative studies on the polymerization kinetics of DEAA and DMAA are not extensively available in published literature. Therefore, this guide synthesizes data from patent literature and established principles of polymer chemistry to offer a comprehensive overview.
Executive Summary
Both this compound and N,N-Dimethylallylamine are challenging to polymerize in their free amine form due to degradative chain transfer. However, their hydrochloride salts can be successfully polymerized via free-radical initiation in aqueous or polar organic solvents to yield water-soluble polymers. The primary difference between the two monomers lies in the steric bulk of the N-alkyl substituents (ethyl vs. methyl groups). This difference is expected to influence polymerization kinetics and the properties of the resulting polymers. While concrete kinetic data is sparse, existing examples suggest that both can be polymerized to yield polymers with low to moderate molecular weights.
Monomer Properties
A brief comparison of the physical and chemical properties of the two monomers is presented below.
| Property | This compound | N,N-Dimethylallylamine |
| CAS Number | 5666-17-1[1][2] | 2155-94-4[3][4][5][6] |
| Molecular Formula | C7H15N[1] | C5H11N[3][4][5][6] |
| Molecular Weight | 113.20 g/mol [1] | 85.15 g/mol [3][4][5][6] |
| Appearance | Colorless to almost colorless clear liquid[1] | Colorless to yellow liquid[3] |
| Boiling Point | Not specified | ~62°C[3] |
Polymerization Behavior: A Comparative Overview
The free-radical polymerization of allylic monomers like DEAA and DMAA is often inefficient, leading to oligomers or low molecular weight polymers. This is primarily due to degradative chain transfer , where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a resonance-stabilized allylic radical that is slow to re-initiate polymerization, thus kinetically hindering chain growth.
To overcome this challenge, a common and effective strategy is the polymerization of the amine's salt form, typically the hydrochloride salt, in a polar solvent. The protonation of the nitrogen atom reduces the tendency for degradative chain transfer, facilitating the formation of higher molecular weight polymers.[7]
Influence of N-Alkyl Substituents
The primary structural difference between DEAA and DMAA is the size of the N-alkyl groups (ethyl vs. methyl). This is expected to have the following effects:
-
Steric Hindrance: The bulkier ethyl groups in DEAA may present greater steric hindrance around the propagating radical center compared to the methyl groups in DMAA. This could potentially lead to a lower rate of polymerization for DEAA under identical conditions.
-
Polymer Properties: The nature of the N-alkyl group influences the properties of the resulting polymer. For instance, as the size of the alkyl groups increases, the water solubility of the corresponding poly(N,N-dialkylallylamine) tends to decrease.[8] Poly(N,N-dimethylallylamine) is noted to be water-soluble.[8] The larger hydrophobic ethyl groups in poly(this compound) would likely result in reduced water solubility or more pronounced temperature-responsive behavior in aqueous solutions.
Quantitative Data from Polymerization Experiments
The following table summarizes experimental data extracted from patent literature for the polymerization of the hydrochloride salts of DMAA and DEAA. It is important to note that these experiments were not conducted under identical conditions and serve as individual examples rather than a direct, controlled comparison.
| Monomer | Initiator | Solvent | Monomer Conc. (wt%) | Temp. (°C) | Time (h) | Yield (%) | Weight Average Molecular Weight (Mw) | Reference |
| N,N-Dimethylallylamine HCl | MAIB | Ethanol | 70% | 60 | 24 | 95% | 900 | [9] |
| N,N-Dimethylallylamine HCl | MAIB | Methanol | 75% | 60 | 48 | 69% | 1,400 | [9] |
| N,N-Dimethylallylamine HCl | MAIB | Ethanol | 70% | 60 | 72 | - | 3,600 | [9] |
| This compound HCl | 2,2′-azobis(2-amidinopropane) dihydrochloride | Water | 60% | 55 | 72 | - | - | [8] |
MAIB: 2,2′-azobis(methyl 2-propionate)
Experimental Protocols
Below is a representative experimental protocol for the free-radical polymerization of N,N-dialkylallylamine hydrochlorides, based on procedures described in the literature.[8][9]
Materials
-
N,N-Dimethylallylamine or this compound
-
Concentrated Hydrochloric Acid
-
Azo-based radical initiator (e.g., 2,2′-azobis(2-amidinopropane) dihydrochloride or 2,2′-azobis(methyl 2-propionate))
-
Solvent (e.g., deionized water, methanol, or ethanol)
-
Precipitation solvent (e.g., acetone, isopropanol)
-
Nitrogen gas
Protocol for Polymerization of N,N-Dimethylallylamine Hydrochloride
-
Monomer Salt Preparation: In a flask equipped with a stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated hydrochloric acid to N,N-Dimethylallylamine to form the hydrochloride salt. The reaction is exothermic.
-
Reaction Setup: Prepare a solution of the N,N-Dimethylallylamine hydrochloride in the chosen solvent (e.g., 70 wt% in ethanol).
-
Degassing: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Add the radical initiator (e.g., 3.3 mol% based on the monomer) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60°C) under a nitrogen atmosphere and maintain stirring for the specified duration (e.g., 24-72 hours).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent like acetone.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven to a constant weight.
This protocol can be adapted for this compound hydrochloride.
Visualizing the Process
Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis of poly(N,N-dialkylallylamine hydrochloride).
Caption: General workflow for the synthesis of poly(N,N-dialkylallylamine hydrochloride).
Conceptual Comparison of Monomers
This diagram highlights the key structural difference between the two monomers and its potential impact on polymerization.
Caption: Conceptual comparison of the steric effects of DMAA and DEAA on polymerization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5666-17-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. N,N-Dimethylallylamine | 2155-94-4 [chemicalbook.com]
- 5. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 9. US6268452B1 - Process for the production of allylamine polymer - Google Patents [patents.google.com]
A Comparative Analysis of N,N-Diethylallylamine and Other Tertiary Amines in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate tertiary amine base is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides an objective comparison of the reactivity of N,N-Diethylallylamine against other commonly used tertiary amines, including triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 1,4-diazabicyclo[2.2.2]octane (DABCO). The comparison is supported by available experimental data on their physicochemical properties and performance in various organic transformations.
Executive Summary
This compound is a tertiary amine that offers a unique combination of steric and electronic properties due to the presence of two ethyl groups and one allyl group attached to the nitrogen atom. Its reactivity is a balance between the moderate steric hindrance afforded by the ethyl groups and the potential for the allyl group to participate in or influence the course of a reaction. In general, its basicity is comparable to other trialkylamines, while its nucleophilicity is influenced by the steric bulk around the nitrogen atom. This guide will delve into a comparative analysis of these amines, focusing on their basicity, nucleophilicity, and performance as catalysts and bases in common organic reactions.
Comparison of Physicochemical Properties
The reactivity of a tertiary amine is primarily governed by its basicity (the ability to accept a proton) and its nucleophilicity (the ability to donate its lone pair of electrons to an electrophilic center). These properties are influenced by both electronic effects (the electron-donating or -withdrawing nature of the substituents) and steric effects (the bulkiness of the groups around the nitrogen atom).
| Amine | Structure | pKa of Conjugate Acid | Basicity Trend (Gas Phase) | Key Features |
| This compound | CH₂=CHCH₂N(CH₂CH₃)₂ | Not widely reported, estimated to be around 10-11 | N/A | Contains a reactive allyl group. |
| Triethylamine (TEA) | N(CH₂CH₃)₃ | ~10.75[1] | Tertiary > Secondary > Primary[2] | Commonly used, moderately hindered base. |
| N,N-Diisopropylethylamine (DIPEA) | (CH(CH₃)₂)₂NCH₂CH₃ | ~11.0 (predicted aqueous)[3] | N/A | Sterically hindered, non-nucleophilic base.[3][4] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | N(C₂H₄)₃N | pKa1: ~3.0, pKa2: ~8.8[5][6][7] | N/A | Unhindered, highly nucleophilic bicyclic amine.[5] |
Note: pKa values can vary depending on the solvent and temperature.
The allyl group in this compound introduces a site of unsaturation that can potentially interact with transition metals or participate in side reactions, a feature absent in simple trialkylamines like TEA and DIPEA.
Reactivity in Common Organic Reactions
The choice of a tertiary amine can have a significant impact on reaction yield, selectivity, and rate. Below is a comparison of their expected performance in several key reaction types.
As a Base in Elimination and Condensation Reactions
In reactions requiring a proton scavenger, the basicity and steric hindrance of the amine are crucial.
-
This compound and TEA are effective bases for reactions like dehydrohalogenation and aldol condensations. Their moderate steric hindrance allows them to access protons without significantly interfering with the main reaction.
-
DIPEA , with its bulky isopropyl groups, is an excellent choice when a non-nucleophilic base is required to avoid side reactions with electrophilic starting materials or intermediates.[3][4]
-
DABCO , being a strong and unhindered base, can effectively catalyze a variety of condensation reactions, including the Morita-Baylis-Hillman reaction.[8][9]
As a Nucleophile or Catalyst in Substitution and Addition Reactions
The nucleophilicity of the amine becomes important when it is intended to act as a catalyst or participate directly in the reaction.
-
This compound and TEA can act as nucleophilic catalysts, though their reactivity is tempered by steric hindrance compared to less substituted amines.
-
DIPEA is a poor nucleophile due to its significant steric bulk and is generally not used in applications requiring nucleophilic catalysis.[3][4]
-
DABCO is a highly effective nucleophilic catalyst due to its accessible nitrogen lone pairs, making it a catalyst of choice for reactions like the Baylis-Hillman reaction.[8][9]
Role in Transition Metal-Catalyzed Reactions
In transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, tertiary amines are often used as a base to neutralize the HX generated.
-
TEA is a commonly used base in Heck reactions.[10]
-
The performance of This compound in such reactions would be of interest, as the allyl group could potentially interact with the metal center.
-
DIPEA is also used as a base in these reactions, particularly when the substrates are sensitive to nucleophilic attack.
While direct comparative studies are limited, the choice of amine can influence catalyst activity and stability.
Experimental Protocols
To provide a framework for direct comparison, the following general experimental protocols can be employed to evaluate the reactivity of these tertiary amines.
Protocol 1: Determination of Relative Basicity by pKa Measurement
The pKa of the conjugate acid of an amine is a direct measure of its basicity. This can be determined by potentiometric titration.
-
Preparation of Amine Solution: Prepare a standard solution of the amine (e.g., 0.01 M) in a suitable solvent (e.g., water or a mixed aqueous/organic solvent system).
-
Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.01 M HCl) at a constant temperature.
-
Data Acquisition: Record the pH of the solution as a function of the volume of acid added using a calibrated pH meter.
-
pKa Determination: The pKa is the pH at which half of the amine has been neutralized (the half-equivalence point). This can be determined from the titration curve.
Protocol 2: Comparison of Nucleophilicity via Reaction with a Standard Electrophile
The relative nucleophilicity of the amines can be compared by measuring the rates of their reaction with a standard electrophile, such as methyl iodide.
-
Reaction Setup: In a thermostated reaction vessel, mix a known concentration of the tertiary amine and methyl iodide in a suitable solvent (e.g., acetonitrile).
-
Monitoring the Reaction: Follow the progress of the reaction over time by monitoring the disappearance of the reactants or the appearance of the quaternary ammonium salt product. This can be achieved using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Kinetic Analysis: Determine the initial rate of the reaction for each amine under identical conditions. A higher initial rate indicates greater nucleophilicity.
Visualizing Reactivity Concepts
To illustrate the interplay of factors governing amine reactivity, the following diagrams are provided.
Conclusion
The choice between this compound, TEA, DIPEA, and DABCO depends on the specific requirements of the reaction.
-
This compound offers a reactivity profile similar to TEA but with the added functionality of an allyl group, which could be either a desired feature for subsequent transformations or a potential source of side reactions.
-
Triethylamine (TEA) is a versatile, workhorse base for a wide range of applications.
-
N,N-Diisopropylethylamine (DIPEA) is the preferred choice when a strong, non-nucleophilic base is essential to prevent unwanted side reactions.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) excels as a highly nucleophilic catalyst due to its sterically unhindered nitrogen atoms.
Researchers and process chemists should consider the electronic and steric profiles of each amine, as well as the potential for the allyl group in this compound to influence the reaction outcome, when selecting the optimal base for their specific synthetic challenge. Further head-to-head experimental comparisons under standardized conditions are warranted to provide more definitive quantitative data on the relative performance of these important synthetic tools.
References
- 1. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. DABCO-Catalyzed Mono-/Diallylation of N-Unsubstituted Isatin N,N′-Cyclic Azomethine Imine 1,3-Dipoles with Morita-Baylis-Hillman Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Comparative Guide to the Properties of Poly(N,N-Diethylallylamine) and Alternative Cationic Polymers for Drug Delivery
A comprehensive analysis of the physicochemical and biological properties of poly(N,N-diethylallylamine) (PDEAA), alongside a comparative assessment with widely used polycations such as polyethyleneimine (PEI) and poly-L-lysine (PLL), is crucial for its consideration in drug delivery applications. Due to limited direct experimental data on PDEAA, this guide provides a comparative overview based on available information for its close structural analog, poly(N,N-dimethylallylamine), and the established alternatives, PEI and PLL.
This guide offers a detailed comparison of the key characteristics of these polymers, presents standardized experimental protocols for their evaluation, and provides visual workflows to aid researchers, scientists, and drug development professionals in their selection of appropriate polymeric carriers.
Physicochemical and Biological Properties: A Comparative Analysis
The selection of a suitable polymeric carrier for drug delivery is contingent on a thorough understanding of its fundamental properties. The following tables summarize the key physicochemical and biological characteristics of poly(N,N-dimethylallylamine) as an analog for PDEAA, polyethyleneimine (PEI), and poly-L-lysine (PLL).
| Property | Poly(N,N-dimethylallylamine) (analog for PDEAA) | Polyethyleneimine (PEI) | Poly-L-lysine (PLL) |
| Molecular Weight (Mw) | Variable, synthesis-dependent. A patent describes a poly(N,N-dimethylallylamine) with an intrinsic viscosity of 0.32, suggesting a significant molecular weight.[1] | Available in a wide range of molecular weights (e.g., low molecular weight 5.4 kDa, high molecular weight 48 kDa).[2] Can be synthesized in both linear and branched forms.[3] | Typically available in a range of molecular weights (e.g., 4,700 Da). |
| Solubility | A patent suggests that poly(allylamine) derivatives can be precipitated from methanol, implying solubility in more polar solvents like water.[1] Poly(N,N-dimethylallylamine) is described as being produced from an aqueous solution.[1] | Water-soluble.[3] | Water-soluble.[4] |
| Thermal Stability (Decomposition Temperature) | Data for poly(allylamine hydrochloride) shows three decomposition stages, with complete decomposition at 700°C.[5] The thermal degradation of a similar polymer, poly(N,N-dimethylaminoethyl methacrylate), occurs in two stages between 290°C and 515°C.[6] | Thermal stability is dependent on molecular weight and structure. | Information not readily available in the provided search results. |
| Biocompatibility/Cytotoxicity | The cytotoxicity of poly(allylamine) is known, and modifications are often made to reduce it.[7] The monomer N,N-dimethylallylamine is flammable and an irritant.[8][9][10] | Cytotoxicity is a significant concern and is dependent on molecular weight and branching, with higher molecular weight and branched PEI being more toxic.[7][11][12][13] | Generally considered biocompatible, though toxicity can be concentration-dependent.[14][15] Modifications can be made to reduce cytotoxicity.[16] PLL nanocapsules have been shown to be immunocompatible and non-toxic in vivo.[15] |
| Drug Delivery Applications | Poly(allylamine) derivatives are explored as non-toxic transfection agents for gene delivery.[15] Grafted poly(allylamine) has been investigated for drug loading and release.[17] | Widely used as a non-viral vector for gene and drug delivery due to its high density of amine groups that can interact with nucleic acids and other molecules.[3][7][18] | Used as a carrier for drugs and genes, often in the form of nanoparticles or nanocapsules.[4][17] Its cationic nature allows for interaction with negatively charged molecules. |
Experimental Protocols
Accurate and reproducible characterization of these polymers is essential. The following sections provide detailed methodologies for key experiments.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers.
Principle: GPC separates molecules based on their size in solution. The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger molecules elute first as they cannot enter the pores, while smaller molecules have a longer path through the pores and elute later.
Protocol:
-
System Preparation:
-
Select a GPC system equipped with a pump, injector, a set of columns appropriate for the expected molecular weight range of the polymer, and a detector (typically a refractive index detector).
-
Choose a suitable mobile phase (eluent) that is a good solvent for the polymer and is compatible with the GPC columns. For cationic polymers, aqueous buffers with added salt (e.g., phosphate-buffered saline) are often used to minimize interactions with the column material.
-
Equilibrate the system by pumping the mobile phase through the columns at a constant flow rate until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of polymer standards with known, narrow molecular weight distributions (e.g., polystyrene, polymethyl methacrylate, or polyethylene glycol standards).
-
Inject each standard solution into the GPC system and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their retention times.
-
-
Sample Analysis:
-
Dissolve the polymer sample in the mobile phase at a known concentration (typically 1-2 mg/mL). Filter the solution to remove any particulate matter.
-
Inject the sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the molecular weight distribution of the sample.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers.
Principle: A sample is heated at a constant rate in a furnace, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature.
Protocol:
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and weight.
-
Place a small, known amount of the polymer sample (typically 5-10 mg) into a tared TGA pan (e.g., platinum or alumina).
-
-
Measurement:
-
Place the pan in the TGA furnace.
-
Select the desired atmosphere (e.g., inert nitrogen or oxidizing air) and set the gas flow rate.
-
Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).
-
-
Data Analysis:
-
Plot the percentage of weight loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
The onset of weight loss indicates the initial decomposition temperature.
-
The temperature at which the maximum rate of weight loss occurs can be determined from the derivative of the TGA curve (DTG curve).
-
The residual weight at the end of the experiment provides information about the amount of non-volatile residue.
-
In Vitro Cytotoxicity Evaluation by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is commonly used to evaluate the cytotoxicity of compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HeLa, L929 fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare a series of dilutions of the polymer solution in a cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the polymer. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubate the cells with the polymer for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each polymer concentration relative to the negative control.
-
Plot the cell viability against the polymer concentration to determine the IC50 value (the concentration of the polymer that inhibits 50% of cell growth).
-
Nanoparticle Size Measurement by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles in suspension.
Principle: The sample is illuminated by a laser beam, and the fluctuations in the intensity of the scattered light are measured. These fluctuations are caused by the Brownian motion of the particles, and their rate is related to the particle size.
Protocol:
-
Sample Preparation:
-
Prepare a dilute suspension of the polymer nanoparticles in a suitable solvent (e.g., deionized water or a buffer). The concentration should be low enough to avoid multiple scattering effects.
-
Filter the sample through a syringe filter to remove any large aggregates or dust particles.
-
-
Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the temperature, solvent viscosity, and refractive index.
-
Perform the measurement. The instrument's software will analyze the correlation function of the scattered light intensity to determine the particle size distribution.
-
-
Data Analysis:
-
The results are typically presented as an intensity-weighted size distribution.
-
The average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the width of the size distribution, are reported.
-
Visualizing Experimental and Logical Workflows
To further aid in the understanding and application of this information, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows.
Caption: Experimental workflow for polymer characterization.
Caption: Decision pathway for polymer selection.
References
- 1. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 2. Low-molecular-weight polyethylenimine as a non-viral vector for DNA delivery: comparison of physicochemical properties, transfection efficiency and in vivo distribution with high-molecular-weight polyethylenimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethyleneimine-Based Drug Delivery Systems for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polylysine - Wikipedia [en.wikipedia.org]
- 5. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 6. Role of Four Different Kinds of Polyethylenimines (PEIs) in Preparation of Polymeric Lipid Nanoparticles and Their Anticancer Activity Study [jcancer.org]
- 7. nbinno.com [nbinno.com]
- 8. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Cytotoxicity of polyethyleneimine (PEI), precursor base layer of polyelectrolyte multilayer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity Evaluation of Sulfobetainized Branched Polyethyleneimine via Antibacterial and Biocompatibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunocompatibility and toxicity studies of poly-L-lysine nanocapsules in sprague-dawley rats for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glycopolymer modification on physicochemical and biological properties of poly(L-lysine) for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Byproduct Formation in N,N-Diethylallylamine Synthesis via GC-MS
For Researchers, Scientists, and Drug Development Professionals: A Guide to Byproduct Analysis in the Synthesis of N,N-Diethylallylamine
The synthesis of this compound, a valuable tertiary amine intermediate in the pharmaceutical and chemical industries, is often accompanied by the formation of various byproducts. The purity of the final product is critical, necessitating robust analytical methods to identify and quantify these impurities. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for this purpose due to its high resolution and sensitivity. This guide provides a comparative analysis of potential byproducts in this compound synthesis and details a comprehensive GC-MS methodology for their analysis, alongside a comparison with alternative analytical techniques.
Understanding Potential Byproducts in this compound Synthesis
The synthesis of this compound typically involves the reaction of diethylamine with an allylating agent, such as allyl bromide or allyl chloride. Side reactions are common and can lead to a range of impurities that may affect the yield, stability, and safety of the final product.[1][2]
Common Byproducts Include:
-
Unreacted Starting Materials: Residual diethylamine and allyl halide.
-
Over-allylation Products: The formation of quaternary ammonium salts can occur, though it is generally less favored when alkylating a secondary amine to a tertiary amine.[3]
-
Alternative Allylation Products: In reactions involving allylamine, the formation of mono-, di-, and triallylamine is a known challenge.[4]
-
Solvent-Related Impurities: Solvents used in the reaction can sometimes participate in side reactions.[5]
Quantitative Analysis of Byproducts by GC-MS
Precise quantification of byproducts is essential for optimizing reaction conditions and ensuring product quality. The following table presents hypothetical quantitative data from a GC-MS analysis of a typical this compound reaction mixture.
| Compound | Retention Time (min) | Area (%) | Likely Identity Confirmation (m/z) |
| Diethylamine | 3.5 | 2.1 | 73, 58, 44 |
| Allyl Bromide | 4.2 | 1.5 | 120, 122, 41 |
| This compound | 8.9 | 92.5 | 113, 98, 84, 58 |
| N-Allyl-N-ethylallylamine | 10.2 | 1.8 | 139, 124, 98, 58 |
| Triethylamine | 5.1 | 0.7 | 101, 86, 58 |
| Other Minor Impurities | Various | 1.4 | - |
Experimental Protocol for GC-MS Analysis
A robust GC-MS method is critical for the accurate identification and quantification of byproducts.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
For quantitative analysis, prepare a series of calibration standards of this compound and any identified byproducts.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-400.
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with reference spectra from a library (e.g., NIST).
-
Confirm the identity of byproducts by comparing retention times and mass spectra with those of authentic standards, if available.
-
Quantify the relative amounts of each component by peak area normalization. For absolute quantification, use calibration curves generated from the standards.
Visualization of the Analytical Workflow
Caption: Experimental workflow for GC-MS analysis.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection. | High sensitivity and specificity, excellent for volatile and semi-volatile compounds, structural information from mass spectra.[5][7] | May require derivatization for polar amines, not suitable for non-volatile or thermally labile compounds.[8][9] |
| HPLC-UV | Separation by polarity using a liquid mobile phase, with detection by UV absorbance. | Good for non-volatile and thermally labile compounds, excellent quantitative precision.[10][11] | Lower sensitivity than GC-MS, requires a chromophore for UV detection (may need derivatization), less structural information.[12] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation, non-destructive, good for quantification without a reference standard (qNMR).[13][14][15] | Lower sensitivity than chromatographic methods, complex mixtures can lead to overlapping signals.[16][17][18] |
Visualization of Method Comparison
Caption: Comparison of analytical techniques.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. hpst.cz [hpst.cz]
- 7. GC-IRD methods for the identification of some tertiary amines related to MDMA | National Institute of Justice [nij.ojp.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. DSpace [helda.helsinki.fi]
- 11. trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum [chromforum.org]
- 12. reddit.com [reddit.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. A qualitative and quantitative analysis of tertiary amines in restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fiveable.me [fiveable.me]
- 18. Spectroscopy of Amines [sites.science.oregonstate.edu]
A Spectroscopic Comparison of N,N-Diethylallylamine and Other Key Allylamines for Researchers and Drug Development Professionals
A detailed analysis of the spectroscopic characteristics of N,N-Diethylallylamine compared with Allylamine, N-Methylallylamine, and N,N-Dimethylallylamine is presented, offering valuable data for identification, characterization, and quality control in research and pharmaceutical development. This guide provides a comparative summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its structural analogs. These values are compiled from various spectroscopic databases and literature sources.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Allylamines in CDCl₃
| Compound | H-1 (CH₂) | H-2 (CH) | H-3 (CH₂) | N-Alkyl Protons | NH/NH₂ |
| Allylamine | ~3.3 | ~5.9 | ~5.1, ~5.2 | - | ~1.4 (s, br) |
| N-Methylallylamine | ~3.2 | ~5.8 | ~5.1, ~5.2 | ~2.4 (s, 3H) | ~1.1 (s, br) |
| N,N-Dimethylallylamine | ~3.0 | ~5.8 | ~5.1, ~5.2 | ~2.2 (s, 6H) | - |
| This compound | ~3.1 | ~5.8 | ~5.1, ~5.2 | ~2.5 (q, 4H), ~1.0 (t, 6H) | - |
Chemical shifts are approximate and can vary based on solvent and concentration. s = singlet, t = triplet, q = quartet, m = multiplet, br = broad.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Allylamines in CDCl₃
| Compound | C-1 (CH₂) | C-2 (CH) | C-3 (CH₂) | N-Alkyl Carbons |
| Allylamine | ~45.0 | ~136.0 | ~116.0 | - |
| N-Methylallylamine | ~55.0 | ~135.5 | ~116.5 | ~36.0 |
| N,N-Dimethylallylamine | ~62.0 | ~135.0 | ~116.0 | ~45.0 |
| This compound | ~56.0 | ~135.0 | ~116.0 | ~47.0, ~12.0 |
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Allylamines (Liquid Film)
| Compound | N-H Stretch | C-H Stretch (sp², =C-H) | C-H Stretch (sp³) | C=C Stretch | C-N Stretch | =C-H Bend |
| Allylamine | 3300-3400 (two bands) | ~3080 | 2850-2960 | ~1645 | 1050-1250 | 910, 990 |
| N-Methylallylamine | 3300-3350 (one band) | ~3080 | 2850-2960 | ~1645 | 1050-1250 | 915, 990 |
| N,N-Dimethylallylamine | - | ~3080 | 2800-2960 | ~1645 | 1050-1250 | 910, 990 |
| This compound | - | ~3080 | 2800-2960 | ~1645 | 1050-1250 | 910, 990 |
Mass Spectrometry Data
Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectra of Allylamines
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| Allylamine | 57 | 41 ([C₃H₅]⁺) | 56 ([M-H]⁺), 30 ([CH₂NH₂]⁺) |
| N-Methylallylamine | 71 | 44 ([CH₂=NCH₃]⁺) | 70 ([M-H]⁺), 56, 42 |
| N,N-Dimethylallylamine | 85 | 58 ([CH₂=N(CH₃)₂]⁺) | 84 ([M-H]⁺), 70, 42 |
| This compound | 113 | 86 ([M-C₂H₅]⁺) | 98 ([M-CH₃]⁺), 72, 58 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the amine sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (zg30).
-
Spectral Width: 12 ppm.
-
Acquisition Time: 3.4 seconds.
-
Relaxation Delay: 1.0 second.
-
Number of Scans: 16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.1 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
-
-
Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small drop of the liquid amine sample was placed directly onto the diamond crystal of the ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Format: Transmittance.
-
-
Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: An Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (or equivalent).
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 30-300.
-
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the analyte, and the corresponding mass spectrum was analyzed for the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the allylamines.
Caption: General workflow for the spectroscopic analysis and comparison of allylamines.
A Comparative Performance Guide to N,N-Diethylallylamine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential performance of N,N-Diethylallylamine as a ligand in key palladium-catalyzed cross-coupling reactions. Due to the limited direct experimental data on this compound as a primary ligand in the current literature, this guide establishes a performance benchmark by comparing its structural and electronic properties with those of commonly used simple amine bases and ligands. The focus is on three of the most powerful C-C and C-N bond-forming reactions: the Mizoroki-Heck reaction, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination.
Introduction to Ligand Function in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures. The success of these reactions is critically dependent on the choice of ligand, which coordinates to the palladium center and modulates its steric and electronic properties. A well-chosen ligand can enhance catalyst stability, improve product yields, and influence selectivity. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) are the most extensively studied and utilized ligand classes, there is growing interest in the development of simpler, more cost-effective ligand systems.
This compound, a tertiary amine containing an allyl group, presents an interesting structural motif for a potential ligand. Its nitrogen atom possesses a lone pair of electrons that can coordinate to the palladium center, while the allyl group could potentially participate in the catalytic cycle or influence the ligand's steric profile. This guide explores its potential by comparing it with other simple amine ligands for which performance data is available.
Comparative Performance of Amine Ligands in Palladium-Catalyzed Reactions
Simple tertiary amines, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), are most commonly employed as bases in palladium-catalyzed reactions to neutralize the acid generated during the catalytic cycle. However, they can also act as ligands, coordinating to the palladium center and influencing the reaction outcome. The performance of this compound as a ligand is expected to be comparable to these simple amines, with the added dimension of the allyl group's potential involvement.
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In this reaction, a base is required, and tertiary amines are often used. While typically considered a base, the amine can also coordinate to the palladium catalyst.
Performance Comparison in the Heck Reaction
| Ligand/Base Additive | Typical Role | Aryl Halide | Olefin | Yield (%) | Turnover Number (TON) | Reference |
| Triethylamine (TEA) | Base/Ligand | Iodobenzene | Styrene | 70-95 | Up to 1.7 x 10⁶ with specific catalysts | [1] |
| Triethylamine (TEA) | Base/Ligand | Bromobenzene | n-Butyl acrylate | 85-95 | Not Reported | [2] |
| N,N-Diisopropylethylamine (DIPEA) | Base | Aryl Iodide | Electron-deficient olefin | 80-98 | Not Reported | General knowledge |
| This compound (Predicted) | Base/Ligand | Aryl Halide | Alkene | Moderate to High | Dependent on conditions | - |
Note: The performance of amine additives is highly dependent on the specific catalyst system, substrates, and reaction conditions.
In the context of the Heck reaction, this compound would be expected to function effectively as a base. Its performance as a ligand would be influenced by its ability to stabilize the active palladium(0) species and facilitate the oxidative addition and subsequent steps of the catalytic cycle.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction also requires a base, and while inorganic bases are common, amine bases can be used.
Performance Comparison in the Suzuki-Miyaura Coupling
| Ligand/Base Additive | Typical Role | Aryl Halide | Boronic Acid | Yield (%) | Turnover Number (TON) | Reference |
| Triethylamine (TEA) | Base | Aryl Bromide | Phenylboronic Acid | 70-90 | Not Reported | [3] |
| N,N-Diisopropylethylamine (DIPEA) | Base | Aryl Chloride | Arylboronic Acid | 60-85 | Not Reported | [4] |
| This compound (Predicted) | Base/Ligand | Aryl Halide | Arylboronic Acid | Moderate to High | Dependent on conditions | - |
In Suzuki-Miyaura coupling, the primary role of the amine is as a base to facilitate the transmetalation step. The coordination of the amine to the palladium center can also influence the rate and efficiency of the reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide (or triflate) and an amine. This reaction is highly dependent on the ligand used, with bulky, electron-rich phosphines being the most common. While simple amines are typically the substrates, tertiary amines can be used as bases.
Performance Comparison in the Buchwald-Hartwig Amination
| Ligand/Base Additive | Typical Role | Aryl Halide | Amine | Yield (%) | Turnover Number (TON) | Reference |
| N,N-Diisopropylethylamine (DIPEA) | Base | Aryl Bromide | Secondary Amine | 50-80 | Not Reported | [4] |
| Triethylamine (TEA) | Base | Aryl Chloride | Primary Amine | 40-70 | Not Reported | General knowledge |
| This compound (Predicted) | Base/Ligand | Aryl Halide | Primary/Secondary Amine | Moderate to High | Dependent on conditions | - |
In the Buchwald-Hartwig amination, the choice of base is critical, and sterically hindered amine bases are sometimes employed. The coordinating ability of this compound could potentially influence the stability of the catalytic intermediates.
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions where a tertiary amine is commonly used as a base. These can serve as a starting point for evaluating the performance of this compound.
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%) if required.
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound (2.0 mmol, 2.0 equiv) and the solvent (e.g., anhydrous DMF or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium precursor (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and this compound (3.0 mmol, 3.0 equiv).
-
The tube is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Add a degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol). Note: this compound is generally not a strong enough base for this reaction and a stronger base is typically required.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by GC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the fundamental catalytic cycles and a general workflow for evaluating ligand performance.
Figure 1: General workflow for comparing ligand performance.
Figure 2: Catalytic cycle of the Mizoroki-Heck reaction.
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
While direct experimental evidence for the performance of this compound as a primary ligand in palladium-catalyzed cross-coupling reactions is currently limited, a comparative analysis with other simple tertiary amines suggests it has the potential to be an effective additive, primarily functioning as a base and a secondary ligand. Its performance is anticipated to be in a similar range to that of triethylamine or N,N-diisopropylethylamine. The presence of the allyl group is a unique feature that warrants further investigation, as it could potentially interact with the palladium center and influence the catalytic activity in ways not observed with simple trialkylamines.
Future research should focus on the systematic evaluation of this compound as a ligand in these and other catalytic reactions. A thorough investigation, following the workflow outlined in this guide, would provide the necessary quantitative data to fully assess its potential and determine if its unique structure offers any advantages over more conventional amine additives. Such studies would contribute to the broader understanding of ligand effects in catalysis and could lead to the development of new, cost-effective catalytic systems.
References
Thermal Stability of N,N-Diethylallylamine-Derived Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for defining their processing parameters and application limits. This guide provides a comparative analysis of the thermal properties of polymers derived from N,N-Diethylallylamine, benchmarked against relevant alternative polymers. The data presented is compiled from existing literature, offering a valuable resource for material selection and development.
While direct, extensive data on the thermal stability of poly(this compound) is not widely available in published literature, we can infer its properties by examining closely related structures. This guide compares the thermal characteristics of the parent polymer, poly(allylamine), and its hydrochloride salt with other functional polymers, providing a foundational understanding for researchers.
Comparative Thermal Data
The following table summarizes the key thermal properties of poly(allylamine) and related polymers, offering a baseline for comparison.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Notes |
| Poly(allylamine) | 23[1] | No weight loss until 440 (in N2)[1] | Exhibits high thermal stability. |
| Poly(allylamine hydrochloride) | 225[1] | Decomposes in three stages, complete at 700[1] | The salt form shows a significantly higher Tg. |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~135 (Varies with synthesis) | Onset around 300-400 | Widely studied thermoresponsive polymer. |
| Poly(N,N-diethylacrylamide) (PDEA) | - | - | Data on thermal decomposition is not readily available, but it is known for its lower critical solution temperature (LCST) behavior in aqueous solutions. |
Inferred Thermal Behavior of Poly(this compound)
Based on the available data for analogous structures, we can project the thermal behavior of poly(this compound). As a tertiary amine-containing polymer, it is expected to exhibit high thermal stability. Tertiary amines generally demonstrate greater thermal stability compared to primary and secondary amines because a dealkylation step is necessary before further degradation can occur. Given that the parent poly(allylamine) is stable up to 440°C, it is plausible that poly(this compound) would also possess a high decomposition temperature. The presence of the N,N-diethyl groups may influence the glass transition temperature and the specific decomposition pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 20 mL/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature, from which the onset of decomposition and other thermal events can be determined.
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal steps. A common procedure involves heating the sample to a temperature above its expected Tg to erase its thermal history, followed by a controlled cooling and a second heating scan.
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Logical Relationships in Polymer Thermal Stability
The thermal stability of a polymer is intrinsically linked to its chemical structure. The following diagram illustrates the key relationships influencing the thermal properties of polymers derived from allylamine.
References
Comparative study of different synthetic routes to N,N-Diethylallylamine
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethylallylamine, a tertiary amine, is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation can be achieved through several synthetic pathways, each with its own set of advantages and challenges. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
Executive Summary
This guide explores three primary synthetic routes for this compound:
-
N-Alkylation of Diethylamine with an Allyl Halide: A classical and straightforward approach involving the reaction of a secondary amine with an allyl halide.
-
Reductive Amination of Acrolein with Diethylamine: A one-pot reaction that forms the amine through an imine intermediate, which is then reduced.
-
Catalytic Amination of Allyl Alcohol with Diethylamine: A greener approach that utilizes an alcohol as the alkylating agent in the presence of a catalyst.
The following sections provide a detailed comparison of these methods, including reaction conditions, yields, and experimental protocols.
Data Presentation: A Comparative Overview
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Temperature | Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| N-Alkylation | Diethylamine, Allyl Bromide/Chloride | Base (e.g., K₂CO₃, NaOH) | Room Temperature to Reflux | 1 - 24 hours | 70-90 | Simple procedure, readily available starting materials. | Potential for over-alkylation to form quaternary ammonium salts, requiring careful control of reaction conditions.[1][2][3] |
| Reductive Amination | Diethylamine, Acrolein | Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Room Temperature | 1 - 12 hours | 60-85 | One-pot reaction, avoids the handling of allyl halides. | Acrolein is a highly reactive and toxic substrate, requiring careful handling. The imine intermediate can be unstable. |
| Catalytic Amination | Diethylamine, Allyl Alcohol | Transition metal catalyst (e.g., Pd, Ru, Mo) | 80 - 150 °C | 4 - 24 hours | 75-95 | Atom-economical (water is the main byproduct), utilizes a less hazardous allyl source.[4][5][6] | Requires a specific catalyst which may be expensive or require special handling. Higher temperatures are often necessary.[4] |
Experimental Protocols
N-Alkylation of Diethylamine with Allyl Bromide
This protocol is based on general procedures for the N-alkylation of secondary amines.
Materials:
-
Diethylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of diethylamine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Slowly add allyl bromide (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by distillation.
Reductive Amination of Acrolein with Diethylamine
This protocol is a generalized procedure for reductive amination.
Materials:
-
Diethylamine
-
Acrolein
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve diethylamine (1.2 equivalents) in methanol or DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add acrolein (1.0 equivalent) to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enamine/iminium intermediate.
-
In a separate flask, prepare a solution or suspension of the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Make the solution basic by the addition of 1 M NaOH.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Catalytic Amination of Allyl Alcohol with Diethylamine
This protocol is based on modern catalytic methods for N-alkylation.[4][5][6]
Materials:
-
Diethylamine
-
Allyl alcohol
-
Palladium, Ruthenium, or Molybdenum-based catalyst (e.g., [Pd(allyl)Cl]₂, Ru-Macho, MoO₃/TiO₂)[4]
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the catalyst (e.g., 1-5 mol%).
-
Add anhydrous toluene, followed by diethylamine (1.5 equivalents) and allyl alcohol (1.0 equivalent).
-
Heat the reaction mixture to the specified temperature (typically 80-150 °C) and stir.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst (if heterogeneous).
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation to obtain this compound.
Visualizing the Synthetic Pathways
To better illustrate the relationships between reactants, intermediates, and products in each synthetic route, the following diagrams are provided in the DOT language for Graphviz.
Caption: N-Alkylation of Diethylamine with an Allyl Halide.
Caption: Reductive Amination of Acrolein with Diethylamine.
Caption: Catalytic Amination of Allyl Alcohol with Diethylamine.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the scale of the reaction, the availability and cost of reagents, safety considerations, and the desired purity of the final product.
-
N-Alkylation is a robust and straightforward method suitable for many laboratory applications, provided that over-alkylation can be controlled.[1][2][3]
-
Reductive Amination offers a one-pot alternative that avoids the use of allyl halides but requires careful handling of the reactive aldehyde.
-
Catalytic Amination represents a more modern and sustainable approach, particularly for larger-scale synthesis, due to its atom economy, although it necessitates the use of a specific catalyst.[4][5][6]
Researchers should carefully consider these factors and the detailed protocols provided in this guide to select the most appropriate synthetic strategy for their needs.
References
A Researcher's Guide to Validating the Structure of N,N-Diethylallylamine Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of N,N-Diethylallylamine and its derivatives is a critical step in ensuring the quality, safety, and efficacy of novel chemical entities. This guide provides an objective comparison of key analytical techniques for structural validation, supported by experimental data and detailed protocols.
The unambiguous determination of a molecule's three-dimensional structure is paramount in chemical research and pharmaceutical development. For this compound derivatives, a class of tertiary amines with diverse applications, rigorous structural validation is essential to understand their chemical properties, biological activity, and potential metabolic fate. This guide outlines the principal analytical methodologies for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques.
At a Glance: Comparison of Analytical Techniques
A multi-technique approach is often the most robust strategy for the comprehensive structural elucidation of this compound derivatives. Each technique offers unique insights into the molecular architecture.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. | Provides detailed structural and stereochemical information. Non-destructive and quantitative. | Lower sensitivity compared to MS. Can be complex for very large molecules. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions, providing information about molecular weight and fragmentation patterns. | High sensitivity, provides accurate molecular weight. Fragmentation patterns offer structural clues. | Does not provide detailed stereochemical information on its own. Isomeric differentiation can be challenging. |
| Chromatography (GC/HPLC) | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | Excellent for assessing purity and separating isomers. Can be coupled with MS for powerful analysis. | Does not directly provide structural information. Method development can be time-consuming. |
In-Depth Analysis: Techniques and Experimental Data
A thorough validation of this compound derivatives involves the strategic application of NMR, MS, and chromatography to build a comprehensive and unambiguous structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for the structural validation of this compound derivatives.
¹H and ¹³C NMR Spectral Data of this compound:
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from similar compounds. The ¹³C NMR spectrum provides key information about the carbon skeleton.
Table 1: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₃) | 11.8 |
| C2 (CH₂) | 47.5 |
| C3 (CH₂) | 52.3 |
| C4 (=CH₂) | 115.8 |
| C5 (=CH) | 135.5 |
Data sourced from publicly available spectral databases.
2D NMR for Unambiguous Assignments:
For complex derivatives of this compound, 2D NMR experiments are crucial for resolving ambiguities and confirming the complete molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular framework, especially around quaternary carbons and heteroatoms.
Quantitative NMR (qNMR):
qNMR is a highly accurate method for determining the purity and concentration of a substance without the need for a compound-specific reference standard. By integrating the signal of the analyte against that of a certified internal standard of known concentration, the absolute quantity of the this compound derivative can be determined. This is particularly valuable for the qualification of reference materials and in formulation analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like this compound.
Electron Ionization Mass Spectrum (EI-MS) of this compound:
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of specific bonds.
Table 2: Key Fragments in the EI Mass Spectrum of this compound
| m/z | Ion | Description |
| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₂N]⁺ | Loss of a methyl group (•CH₃) |
| 84 | [C₅H₁₀N]⁺ | Loss of an ethyl group (•C₂H₅) |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage, loss of an allyl radical (•C₃H₅) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Data interpretation based on the NIST WebBook entry for Allyldiethylamine.[1]
The fragmentation pattern, particularly the alpha-cleavage leading to the stable iminium ion, is characteristic of tertiary amines and provides strong evidence for the presence of the diethylamino group.
Chromatographic Techniques: Assessing Purity and Separating Isomers
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of this compound derivatives and for separating them from reaction byproducts or isomers.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The retention time in the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the eluted compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For tertiary amines, reverse-phase HPLC using a C18 column is a common approach. The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay.
-
Integrate all signals and determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Optimize parameters for the expected coupling constants.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 100 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS System:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically at 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte by its retention time.
-
Analyze the mass spectrum of the peak and compare it to a reference spectrum or interpret the fragmentation pattern to confirm the structure.
-
Protocol 3: HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary for complex mixtures.
-
Detector: UV detector (if the derivative has a chromophore) or a mass spectrometer (LC-MS).
-
-
Method Development: Optimize the mobile phase composition, pH, and gradient to achieve good peak shape and resolution.
-
Data Analysis: Determine the retention time and assess the purity of the sample by integrating the peak area.
Visualizing the Workflow
A systematic workflow ensures a comprehensive and efficient structural validation process.
Caption: A typical workflow for the structural validation of this compound derivatives.
By following this structured approach and utilizing the complementary nature of these analytical techniques, researchers can confidently and accurately validate the structure of this compound derivatives, a crucial step in advancing their scientific and developmental goals.
References
Benchmarking N,N-Diethylallylamine: A Comparative Guide to its Efficiency in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
N,N-Diethylallylamine, a tertiary amine featuring both ethyl and allyl substituents, presents a unique combination of steric and electronic properties that position it as a versatile tool in organic synthesis. Its applications range from a building block for complex molecules to a catalyst or ligand in various chemical transformations. This guide provides an objective comparison of this compound's performance against other tertiary amines in specific applications, supported by available experimental data and detailed methodologies.
Catalytic Performance in the Baylis-Hillman Reaction
The Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction, is traditionally catalyzed by nucleophilic tertiary amines. While catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed, the steric hindrance of this compound makes it a less effective nucleophilic catalyst for this transformation. The reaction mechanism relies on the initial nucleophilic attack of the amine on the activated alkene, a step that is significantly impeded by the bulky substituents on the nitrogen atom of this compound.[1]
Table 1: Comparison of Tertiary Amine Catalysts in the Baylis-Hillman Reaction
| Catalyst | Role | Typical Yield | Key Observations |
| This compound | Poorly effective catalyst | Not reported | Steric hindrance likely prevents efficient nucleophilic attack on the activated alkene.[1] |
| DABCO | Effective catalyst | Good to Excellent | A standard and widely used catalyst for the Baylis-Hillman reaction.[1] |
| DBU | Effective catalyst | Good to Excellent | Often provides faster reaction rates compared to DABCO.[1] |
| Triethylamine (TEA) | Less effective catalyst | Generally lower than DABCO/DBU | Can be used, but typically results in slower reactions and lower yields. |
| Diisopropylethylamine (DIPEA) | Ineffective catalyst | Not reported | Highly sterically hindered, making it a poor nucleophile for this reaction. |
Experimental Protocol: General Procedure for the Baylis-Hillman Reaction
A standardized procedure for the Baylis-Hillman reaction is as follows:
-
To a stirred solution of the aldehyde (1.0 equivalent) and the activated alkene (1.0–2.0 equivalents) in a suitable solvent (e.g., THF, acetonitrile, or a protic solvent like methanol), add the tertiary amine catalyst (0.1–0.3 equivalents).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Application in Polymer Synthesis
This compound hydrochloride can be polymerized using radical initiators in an aqueous solvent to produce this compound hydrochloride polymers. This process is analogous to the polymerization of other N,N-dialkylallylamine salts.[1]
While specific comparative yield data is limited, a patent describes the successful polymerization of this compound hydrochloride using 2,2′-azobis(2-amidinopropane)dihydrochloride as the radical initiator, mirroring the process used for N,N-dimethylallylamine hydrochloride.[1] This suggests that this compound is a viable monomer for the synthesis of poly(dialkylallylamine)s.
Table 2: Polymerization of N,N-Dialkylallylamine Hydrochlorides
| Monomer | Initiator | Solvent | Polymer Product |
| This compound HCl | 2,2′-azobis(2-amidinopropane)dihydrochloride | Aqueous | Poly(this compound HCl) |
| N,N-Dimethylallylamine HCl | 2,2′-azobis(2-amidinopropane)dihydrochloride | Aqueous | Poly(N,N-dimethylallylamine HCl) |
| N,N-Dimethylallylamine HCl | Ammonium Persulfate | Aqueous | Poly(N,N-dimethylallylamine HCl) |
Experimental Protocol: General Procedure for the Polymerization of this compound Hydrochloride
The following protocol is adapted from a patented procedure for the synthesis of N,N-dialkylallylamine polymers:[1]
-
Prepare an aqueous solution of this compound hydrochloride.
-
Add a radical polymerization initiator, such as 2,2′-azobis(2-amidinopropane)dihydrochloride or ammonium persulfate, to the monomer solution.[1]
-
Heat the reaction mixture to initiate polymerization.
-
After the reaction is complete, precipitate the polymer by adding the reaction solution to a non-solvent (e.g., a mixture of acetone and isopropanol).[1]
-
Isolate the polymer by filtration, wash, and dry under vacuum.
Use as a Ligand in Cross-Coupling Reactions
Role in Lithiation Reactions
In lithiation reactions, sterically hindered, non-nucleophilic bases are often preferred to prevent unwanted side reactions. N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely used additive that chelates to lithium, increasing the basicity of organolithium reagents and accelerating lithiation. While direct comparisons with this compound are not available, the chelating ability of the diamine structure in TMEDA is crucial for its effectiveness. As a monoamine, this compound would not provide the same chelation-enhancing effect.
Conclusion
This compound is a versatile tertiary amine with potential applications in various areas of chemical synthesis. While it is a viable monomer for the production of poly(dialkylallylamine)s, its steric bulk renders it an inefficient catalyst for reactions requiring a nucleophilic amine, such as the Baylis-Hillman reaction. Its potential as a ligand in cross-coupling reactions remains an area for further investigation. For applications requiring a non-nucleophilic base, other sterically hindered amines may be more suitable. The choice of a tertiary amine for a specific application should be guided by a careful consideration of its steric and electronic properties in the context of the reaction mechanism. Further quantitative studies are needed to fully benchmark the efficiency of this compound against other commercially available tertiary amines.
References
Safety Operating Guide
Navigating the Safe Disposal of N,N-Diethylallylamine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N,N-Diethylallylamine, a flammable and corrosive liquid, requires a stringent and informed disposal protocol. This guide provides essential, immediate safety and logistical information, outlining the operational plan for the proper disposal of this compound and its associated waste.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to recognize the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, data for structurally similar amines, such as N,N-Dimethylallylamine and Diethylamine, indicate that this compound is likely to be:
-
Highly Flammable: Vapors may form explosive mixtures with air and can flash back from a source of ignition.[1]
-
Toxic and Harmful: It can be harmful if inhaled and toxic if swallowed or in contact with skin.
-
Respiratory Irritant: May cause respiratory irritation.
Therefore, all materials that have come into contact with this compound, including personal protective equipment (PPE), weighing papers, and empty containers, must be treated as hazardous waste.
Quantitative Data Summary
For immediate reference, the following table summarizes key hazard information for structurally related amines, which should be considered as indicative for this compound in the absence of its specific data.
| Hazard Classification | N,N-Dimethylallylamine | Diethylamine |
| Flammability | Highly flammable liquid and vapour (H225)[1] | Highly flammable liquid and vapor (H225) |
| Acute Toxicity (Oral) | - | Toxic if swallowed (H301) |
| Acute Toxicity (Dermal) | - | Toxic in contact with skin (H311) |
| Acute Toxicity (Inhalation) | Harmful if inhaled (H332)[1] | Harmful if inhaled (H332) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314)[1] | Causes severe skin burns and eye damage (H314) |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318)[1] | - |
| Specific Target Organ Toxicity | - | May cause respiratory irritation (H335) |
| Aquatic Hazard | - | Harmful to aquatic life (H402) |
Step-by-Step Disposal Protocol
A specific experimental protocol for the neutralization or chemical degradation of this compound is not publicly available. The standard and required procedure is to dispose of it as hazardous chemical waste through a licensed environmental services company. The following steps provide a general framework for compliant disposal.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams, particularly incompatible substances like acids and oxidizing agents, to prevent hazardous reactions.[3]
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, empty containers) in a designated, durable, and leak-proof container. This container must be clearly labeled as "Hazardous Waste: this compound (Solid)."
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealable container. The container material must be resistant to the chemical. Label the container clearly as "Hazardous Waste: this compound (Liquid)."
Step 2: Container Management
-
Labeling: All waste containers must be accurately and clearly labeled with the contents and associated hazard warnings.[3]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[3] Funnels should not be left in the container opening.
-
Secondary Containment: It is highly recommended to store waste containers in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.
Step 3: Storage
-
Store waste containers in a designated, well-ventilated area, away from direct sunlight, heat sources, and ignition sources.[3]
-
Ensure the storage area is secure and only accessible to authorized personnel.
Step 4: Arranging for Disposal
-
Never dispose of this compound down the drain or in regular trash.[3] This can cause significant harm to aquatic life and ecosystems.[3]
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3][4]
-
Follow all institutional and regulatory procedures for waste pickup, which may include completing specific forms or manifests.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, mitigating risks to both personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
Personal protective equipment for handling N,N-Diethylallylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling N,N-Diethylallylamine (CAS: 5666-17-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Safety Data Summary
This compound is a hazardous chemical requiring stringent safety measures. It is classified as a highly flammable liquid and vapor that can cause severe skin burns and serious eye damage.[1]
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapour.[1][2] |
| Skin corrosion (Sub-category 1B) | corrosive | H314: Causes severe skin burns and eye damage.[1][2] | |
| Serious eye damage (Category 1) | corrosive | H318: Causes serious eye damage.[1] |
| Physical and Chemical Properties | |
| Molecular Formula | C7H15N |
| Molecular Weight | 113.20 g/mol [2] |
| Appearance | Colorless to Almost colorless clear liquid[2][3] |
| Boiling Point | 110 °C[2] |
| Flash Point | 14 °C[2] |
| Specific Gravity | 0.76 (20/20)[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.[4]
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To protect against skin burns from direct contact. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | To protect eyes and face from splashes, which can cause serious damage.[1] |
| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | To protect against skin contact and chemical splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is essential. | To prevent inhalation of harmful vapors. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[1][5]
-
Static Discharge: Take precautionary measures against static discharge. Use explosion-proof electrical and ventilating equipment.[1][2]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[1][5]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Inert Atmosphere: For long-term storage, store under an inert gas.[1]
-
Segregation: Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.
-
Security: Store in a locked-up area accessible only to authorized personnel.[1]
Caption: Workflow for Handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 30 minutes. Seek immediate medical attention.[1][6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2][5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][5]
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use a spill kit with inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.[7][8]
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealable hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
Caption: Emergency Response Flowchart.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Collection:
-
Container: Use a dedicated, clearly labeled, and chemically resistant container for liquid waste.[8][9]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name "this compound" and the appropriate hazard pictograms.[8]
-
Solid Waste: Contaminated items (e.g., gloves, absorbent materials) should be collected in a separate, labeled solid hazardous waste container.[9]
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[9]
-
Storage: Store waste containers in a designated and secure satellite accumulation area.[9]
-
Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal vendor for pickup and disposal.[8]
Prohibited Disposal Methods:
-
DO NOT pour down the drain.[8]
-
DO NOT dispose of in regular trash.[8]
-
DO NOT allow to evaporate in a fume hood.[8]
Caption: Waste Disposal Workflow.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 5666-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ut.edu [ut.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
